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  • Product: 6-Thiomorpholin-4-ylpyridin-2-amine
  • CAS: 1378673-43-8

Core Science & Biosynthesis

Foundational

6-Thiomorpholin-4-ylpyridin-2-amine chemical structure and properties

Title: Technical Whitepaper: 6-Thiomorpholin-4-ylpyridin-2-amine – Synthesis, Properties, and Medicinal Chemistry Applications[1] Executive Summary 6-Thiomorpholin-4-ylpyridin-2-amine (CAS: 1378673-43-8) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 6-Thiomorpholin-4-ylpyridin-2-amine – Synthesis, Properties, and Medicinal Chemistry Applications[1]

Executive Summary

6-Thiomorpholin-4-ylpyridin-2-amine (CAS: 1378673-43-8) is a specialized heterocyclic building block increasingly utilized in the discovery of small-molecule inhibitors for oncology and immunology.[1] Structurally, it combines a 2-aminopyridine "hinge-binding" motif—common in kinase and methyltransferase inhibitors—with a thiomorpholine ring.[1] The thiomorpholine moiety serves as a lipophilic bioisostere of morpholine, offering modulated physicochemical properties (LogP, metabolic stability) critical for optimizing ADME profiles.[1] This guide details the compound's chemical identity, validated synthetic protocols, and its strategic role in medicinal chemistry, specifically within the context of PRMT5 and kinase inhibitor development.[1]

Chemical Identity & Physicochemical Profile

This compound functions as a bifunctional scaffold: the primary amine facilitates further coupling (e.g., amide coupling, urea formation), while the thiomorpholine ring acts as a solvent-exposed solubilizing group or a hydrophobic contact point.[1]

Table 1: Chemical Specifications

PropertyData
IUPAC Name 6-(Thiomorpholin-4-yl)pyridin-2-amine
Common Name 6-Thiomorpholinopyridin-2-amine
CAS Number 1378673-43-8
Molecular Formula C₉H₁₃N₃S
Molecular Weight 195.28 g/mol
SMILES NC1=CC=CC(N2CCSCC2)=N1
LogP (Predicted) ~1.66 (vs. ~0.9 for Morpholine analog)
pKa (Predicted) Base (Pyridine N): ~6.5
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Synthetic Routes & Process Chemistry

The synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine presents a chemoselectivity challenge due to the electron-rich nature of the 2-aminopyridine ring, which deactivates the position 6 carbon toward Nucleophilic Aromatic Substitution (SNAr).[1]

Strategic Analysis of Routes
  • Route A (SNAr on Activated Precursor): Utilizing 6-fluoro or 6-chloro precursors.[1] High temperatures or microwave irradiation are often required unless an electron-withdrawing group (e.g., -NO₂) is present.[1]

  • Route B (Pd-Catalyzed Amination): Buchwald-Hartwig coupling offers milder conditions and higher yields, avoiding the harsh thermal requirements of SNAr on deactivated rings.[1]

Visualized Pathway (Graphviz)

SynthesisPathways Start 2-Amino-6-chloropyridine (CAS 10357-66-1) RouteA Route A: Thermal S_NAr (High Temp/Microwave) Start->RouteA + Thiomorpholine RouteB Route B: Buchwald-Hartwig (Pd_2(dba)_3, BINAP, NaOtBu) Start->RouteB + Thiomorpholine Reagent Thiomorpholine Product 6-Thiomorpholin-4-ylpyridin-2-amine (Target) RouteA->Product Low Yield / Harsh RouteB->Product High Yield / Selective

Figure 1: Comparison of synthetic strategies. Route B is recommended for scale-up to minimize byproduct formation.[1]

Detailed Experimental Protocol

Methodology: Palladium-Catalyzed C-N Cross-Coupling (Route B) Rationale: Direct SNAr of thiomorpholine onto 2-amino-6-chloropyridine is sluggish.[1] Palladium catalysis facilitates this bond formation under standard laboratory conditions.[1]

Materials:

  • 2-Amino-6-chloropyridine (1.0 equiv)[1]

  • Thiomorpholine (1.2 equiv)[1]

  • Pd₂(dba)₃ (0.02 equiv)[1]

  • BINAP (0.04 equiv)[1]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Toluene (Anhydrous, degassed)[1]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add anhydrous Toluene (0.1 M concentration relative to substrate) and stir at room temperature for 10 minutes to form the active catalytic complex.

  • Substrate Addition: Add 2-Amino-6-chloropyridine, Thiomorpholine, and NaOtBu to the reaction mixture under a positive stream of inert gas.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 196.1).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (0–50%).[1]

  • Characterization: Isolate the product as a pale yellow solid. Confirm structure via ¹H NMR (distinct thiomorpholine methylene protons at ~2.7 ppm and ~3.9 ppm).[1]

Medicinal Chemistry Applications

Scaffold Hopping: Morpholine vs. Thiomorpholine

In drug design, replacing a morpholine oxygen with sulfur (thiomorpholine) is a classic "bioisosteric switch."[1]

  • Lipophilicity (LogP): Thiomorpholine is more lipophilic than morpholine.[1] This modification is used to increase membrane permeability or to fill hydrophobic pockets in the target protein.

  • Metabolic Stability: The sulfur atom is susceptible to S-oxidation (forming sulfoxides/sulfones).[1] This provides a "soft spot" for metabolic clearance, which can be advantageous if a drug needs to be cleared to reduce toxicity, or disadvantageous if half-life is too short.[1]

  • Electronic Effects: The sulfur atom is less electronegative than oxygen, altering the basicity of the morpholine nitrogen and potentially affecting the pKa of the pyridine ring system.[1]

Target Class: PRMT5 and Kinase Inhibitors

This specific scaffold appears in patent literature (e.g., WO2014128465) related to PRMT5 (Protein Arginine Methyltransferase 5) inhibitors.[1]

  • Mechanism: The 2-aminopyridine moiety often forms a bidentate hydrogen bond with the "hinge" region of kinases or the active site of methyltransferases.[1]

  • Role: The thiomorpholine group extends into the solvent-exposed area or a hydrophobic sub-pocket, improving potency and selectivity.[1]

Safety & Handling

  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere. The amine is prone to oxidation; the sulfur can oxidize to sulfoxide over time if exposed to air.

References

  • Cancer Research Technology Ltd. (2014). WO2014128465A1: 2-(hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagine methyl transferase.[1] Google Patents. Retrieved from

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for Morpholine/Thiomorpholine bioisosterism).

Sources

Exploratory

Bioactivity potential of 6-Thiomorpholin-4-ylpyridin-2-amine

Title: Bioactivity Potential of 6-Thiomorpholin-4-ylpyridin-2-amine: A Privileged Scaffold in Epigenetic and Kinase Drug Discovery Executive Summary As a Senior Application Scientist navigating the complexities of fragme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Potential of 6-Thiomorpholin-4-ylpyridin-2-amine: A Privileged Scaffold in Epigenetic and Kinase Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I continuously evaluate intermediate scaffolds that dictate the pharmacokinetic and pharmacodynamic success of a lead compound. 6-Thiomorpholin-4-ylpyridin-2-amine (CAS: 1378673-43-8)[1] is a highly versatile, bifunctional building block. It synergizes the classic hinge-binding properties of a 2-aminopyridine core with the tunable lipophilicity and steric projection of a thiomorpholine ring. This technical whitepaper dissects its bioactivity potential, primarily focusing on its proven utility in targeting Protein Arginine Methyltransferase 5 (PRMT5)[2], and outlines the rigorous experimental paradigms required to validate its derivatives in a laboratory setting.

Structural & Physicochemical Rationale

In medicinal chemistry, the selection of a fragment dictates the trajectory of the entire optimization campaign. Why choose 6-thiomorpholin-4-ylpyridin-2-amine over its morpholine or piperidine analogs?

  • The 2-Aminopyridine Core: This moiety is a privileged pharmacophore. The exocyclic amine acts as a strong hydrogen bond donor, while the pyridyl nitrogen acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the adenine ring of ATP or S-adenosylmethionine (SAM), allowing it to anchor securely into the hinge region of kinases or the cofactor-binding pocket of methyltransferases[3].

  • The Thiomorpholine Appendage: Unlike morpholine (oxygen) or piperazine (nitrogen), the sulfur atom in thiomorpholine is highly polarizable, lipophilic, and serves as a unique metabolic handle. The sulfur can be precisely oxidized to a sulfoxide (-SO-) or sulfone (-SO2-) during lead optimization[4]. This oxidation drastically lowers the logP and introduces new hydrogen-bond acceptors without altering the fundamental chair conformation of the ring. This allows medicinal chemists to fine-tune aqueous solubility and target residence time without destroying the established structure-activity relationship (SAR).

Quantitative Physicochemical Profiling

To understand why this fragment behaves well in high-throughput screening (HTS) libraries, we must look at its physicochemical metrics. The table below summarizes the parameters that make it an ideal Rule-of-Three (Ro3) compliant fragment.

PropertyValuePharmacological Implication
Molecular Weight 195.28 g/mol Ideal for fragment libraries (<300 Da); enables high ligand efficiency (LE).
Hydrogen Bond Donors 1 (NH2)Forms critical interactions with hinge/cofactor pockets.
Hydrogen Bond Acceptors 3 (N, N, S)Provides multiple vectors for target engagement.
cLogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability without non-specific binding.
Oxidation Potential High (Sulfur)Allows late-stage functionalization to sulfoxides/sulfones to tune ADME[4].

Primary Bioactivity Profile: PRMT5 Inhibition & MTAP Synthetic Lethality

The most prominent application of the 6-thiomorpholin-4-ylpyridin-2-amine scaffold is in the synthesis of PRMT5 inhibitors[2],[3]. PRMT5 is a Type II arginine methyltransferase that regulates gene transcription, RNA splicing, and DNA damage responses (including p53 modulation).

In modern oncology, PRMT5 has become a prime target due to a synthetic lethal relationship with MTAP (Methylthioadenosine phosphorylase)[4]. In MTAP-deleted cancers (common in pancreatic, lung, and glioblastoma), the metabolite methylthioadenosine (MTA) accumulates. MTA competes with SAM for PRMT5 binding, placing the enzyme in a vulnerable, hypomorphic state[4],[5]. Scaffolds containing the 2-aminopyridine motif can be engineered to selectively bind the PRMT5-MTA complex, inducing apoptosis in cancer cells while sparing healthy cells (which have normal MTAP and SAM levels)[5].

PRMT5_Pathway MTAP_WT Healthy Cell (MTAP WT) MTA_Low Low MTA Levels MTAP_WT->MTA_Low MTAP_NULL Cancer Cell (MTAP Deleted) MTA_High MTA Accumulation MTAP_NULL->MTA_High PRMT5_SAM PRMT5-SAM Complex (Active) MTA_Low->PRMT5_SAM PRMT5_MTA PRMT5-MTA Complex (Vulnerable) MTA_High->PRMT5_MTA Survival Cell Survival PRMT5_SAM->Survival Inhibitor Scaffold-Derived Inhibitor PRMT5_MTA->Inhibitor Selective Binding Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis

Caption: Mechanism of MTAP-deletion synthetic lethality targeted by PRMT5 inhibitors.

Secondary Bioactivity: Kinase Targeting

Beyond epigenetics, the 6-thiomorpholin-4-ylpyridin-2-amine fragment is highly relevant for kinase inhibition. The 2-aminopyridine core is a globally recognized hinge-binder for kinases such as LRRK2 (Leucine-rich repeat kinase 2), a key therapeutic target in Parkinson's disease[6]. When bound to the kinase hinge, the thiomorpholine group projects outward into the solvent-exposed channel or the ribose-binding pocket, providing a synthetic vector for further functionalization to achieve exquisite kinase selectivity.

Experimental Protocols: Validating Scaffold Bioactivity

As an application scientist, I emphasize that a chemical scaffold is only as valuable as the assay cascade used to validate it. To confirm the target engagement and cellular efficacy of 6-thiomorpholin-4-ylpyridin-2-amine derivatives, the following self-validating workflows must be employed.

FBDD_Workflow FragLib Fragment Library (Aminopyridines) SPR Primary Screen (SPR Target Engagement) FragLib->SPR XRay Structural Biology (X-Ray Crystallography) SPR->XRay K_d < 1mM MedChem MedChem Optimization (Sulfur Oxidation) XRay->MedChem Binding Mode CellAssay Cellular Validation (In-Cell Western) MedChem->CellAssay Lead Cmpd

Caption: Fragment-based drug discovery workflow for aminopyridine derivatives.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over biochemical assays for initial fragment screening because it detects direct physical binding in real-time without relying on enzymatic turnover, which is often too weak to detect for low-affinity fragments.

  • Sensor Chip Preparation: Immobilize recombinant human PRMT5/MEP50 complex onto a Series S Sensor Chip CM5 using standard amine coupling chemistry. Target an immobilization level of 4000-5000 RU to ensure sufficient signal for a low-molecular-weight fragment (195 Da).

  • Buffer Preparation: Use running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 2% DMSO). Critical Step: Ensure exact DMSO matching between the running buffer and the analyte samples to prevent bulk refractive index shifts that mask fragment binding.

  • Analyte Injection: Inject the 6-thiomorpholin-4-ylpyridin-2-amine derivative in a 2-fold dilution series (starting at 1 mM down to 15.6 µM). Use a flow rate of 30 µL/min with a 60-second contact time and 120-second dissociation time.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant (

    
    ).
    
Protocol 2: Cellular PRMT5 Methylation Assay (In-Cell Western)

Causality: Once the fragment is optimized into a lead, we must prove it penetrates the cell membrane and inhibits PRMT5 in its native cellular context. We measure the downstream product: symmetric dimethylarginine (sDMA) on the spliceosomal protein SmD3.

  • Cell Seeding: Seed HCT116 (MTAP WT) and HCT116 MTAP-isogenic knockout cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of the optimized thiomorpholine derivative (0.1 nM to 10 µM) for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 is strictly required here to dissolve nuclear membranes, allowing the bulky primary antibodies to access nuclear SmD3.

  • Antibody Staining: Block with Odyssey Blocking Buffer. Incubate with primary anti-sDMA (SYM11) antibody (1:1000) and anti-Total SmD3 (normalization control) overnight at 4°C.

  • Detection: Wash and incubate with IRDye secondary antibodies (800CW and 680RD) for 1 hour. Scan the plate on a near-infrared imager. Calculate the IC50 based on the ratio of sDMA to total SmD3.

References

  • Source: bldpharm.
  • Title: WO2014128465A1 - 2-(hetero)
  • Title: WO2014128465A1 - 2-(hetero)
  • Source: google.com (Google Patents)
  • Title: WO2022256806A1.
  • Source: google.com (Google Patents)

Sources

Foundational

Metabolic Stability of Thiomorpholine-Pyridine-Amine Analogs: A Technical Guide

Executive Summary The Thiomorpholine-Pyridine-Amine (TPA) scaffold represents a classic "privileged structure" in medicinal chemistry, often deployed in kinase inhibitors and GPCR ligands to balance lipophilicity (LogD)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Thiomorpholine-Pyridine-Amine (TPA) scaffold represents a classic "privileged structure" in medicinal chemistry, often deployed in kinase inhibitors and GPCR ligands to balance lipophilicity (LogD) with aqueous solubility. However, this tripartite architecture introduces a complex metabolic liability profile. The thiomorpholine ring is a high-affinity substrate for Flavin-containing Monooxygenases (FMOs) , while the pyridine-amine core is susceptible to Cytochrome P450 (CYP) -mediated oxidative dealkylation and N-oxidation.

This guide provides a rigorous technical framework for assessing, identifying, and mitigating the metabolic instability of TPA analogs. It moves beyond standard protocols to address the specific "S-oxidation vs. N-oxidation" ambiguity that often confounds early-stage metabolite identification.

Part 1: Structural Deconstruction & Metabolic Soft Spots

To stabilize a TPA analog, one must first map its metabolic vulnerabilities. The molecule is not a single entity to the liver; it is a collection of distinct pharmacophores, each targeted by specific enzyme families.

The Thiomorpholine Liability (The FMO Trap)

Unlike its oxygen counterpart (morpholine), thiomorpholine contains a divalent sulfur atom. This sulfur is a "soft" nucleophile, making it an exceptional substrate for FMO3 (and to a lesser extent CYP2C9/3A4).

  • Primary Pathway: S-oxidation to the sulfoxide (

    
     Da).
    
  • Secondary Pathway: Further oxidation to the sulfone (

    
     Da).
    
  • Consequence: S-oxidation drastically alters polarity (lowering LogP) and geometry (planar to tetrahedral sulfur), often killing target potency.

The Pyridine-Amine Core
  • Pyridine Nitrogen: Susceptible to N-oxidation (

    
     Da), primarily by CYP3A4 or CYP2E1.
    
  • Amine Linker: If the amine is secondary or tertiary, it faces N-dealkylation (loss of the thiomorpholine tail).

  • Ring Carbon: Electron-deficient pyridine rings are generally resistant to oxidation, but if activated by an electron-donating amine, the ortho or para positions become prone to hydroxylation.

Visualization: The Metabolic Map

The following diagram illustrates the divergent metabolic pathways for a generic TPA scaffold.

MetabolicPathways Parent Parent TPA Analog (Thiomorpholine-Pyridine-Amine) S_Oxide Thiomorpholine S-Oxide (+16 Da, Chiral) Parent->S_Oxide FMO3 > CYP N_Oxide Pyridine N-Oxide (+16 Da) Parent->N_Oxide CYP3A4 Cleaved Dealkylated Amine (- Thiomorpholine ring) Parent->Cleaved CYP-mediated N-dealkylation Sulfone Thiomorpholine Sulfone (+32 Da, Stable) S_Oxide->Sulfone CYP / FMO

Figure 1: Divergent metabolic pathways for Thiomorpholine-Pyridine-Amine analogs showing mass shifts.

Part 2: Experimental Protocols (Self-Validating Systems)

Standard microsomal stability assays often fail to distinguish between FMO and CYP activity, which is critical for TPA analogs because FMOs are not inhibited by standard CYP inhibitors (like 1-ABT) . The following protocol includes specific controls to deconvolute these pathways.

The Differential Stability Assay

This protocol uses heat inactivation to separate CYP activity (heat stable) from FMO activity (heat labile), a unique property of FMOs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound (10 mM DMSO stock).

  • Specific Control: Benzydamine (FMO substrate) and Testosterone (CYP3A4 substrate).

Step-by-Step Methodology:

  • Preparation of "Heat-Inactivated" Microsomes:

    • Aliquot HLM into a tube.

    • Incubate at 50°C for 90 seconds (strictly controlled).

    • Place immediately on ice. Note: This selectively destroys FMO activity while retaining >80% CYP activity.

  • Incubation:

    • Arm A (Standard): HLM + NADPH + Test Compound (1 µM).

    • Arm B (Heat-Inactivated): Heat-treated HLM + NADPH + Test Compound (1 µM).

    • Arm C (Chemical Knockout): HLM + NADPH + Test Compound + 1-Aminobenzotriazole (1-ABT, 1 mM).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis & Logic:

    • If Arm A clearance >> Arm C clearance: CYP-driven metabolism.

    • If Arm A clearance ≈ Arm C clearance (and high): FMO-driven metabolism.

    • If Arm B clearance is significantly lower than Arm A: Confirms FMO involvement.

Metabolite Identification (LC-MS/MS)

Distinguishing the S-oxide (Thiomorpholine) from the N-oxide (Pyridine) is difficult as both are +16 Da.

Differentiation Strategy:

  • Retention Time: S-oxides are generally more polar (elute earlier) than N-oxides on C18 columns.

  • Fragmentation (MS/MS):

    • S-Oxide: Look for the neutral loss of 64 Da (SO) or 48 Da (SO - O).

    • N-Oxide: Typically shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical).

Part 3: Medicinal Chemistry Optimization Strategies

Once the liability is confirmed, use these strategies to block metabolism without destroying potency.

Strategy A: The "Pre-Metabolized" Approach

If the thiomorpholine S-oxide is active, synthesize the Sulfone (O=S=O) analog directly.

  • Rationale: The sulfone is metabolically inert at the sulfur center. It prevents the variable "metabolic switching" between individuals with different FMO expression levels.

  • Risk: The sulfone is much more polar and electron-withdrawing, which may reduce cell permeability or alter H-bonding at the pyridine amine.

Strategy B: Steric Shielding & Deuteration
  • Gem-Dimethylation: Adding methyl groups adjacent to the sulfur (2,6-dimethylthiomorpholine) creates steric hindrance, blocking FMO approach.

  • Deuteration: Deuterating the carbons alpha to the amine nitrogen (

    
     bonds) can slow down N-dealkylation via the Kinetic Isotope Effect (KIE). Note: Deuteration rarely stops S-oxidation, as that process does not involve C-H bond cleavage.
    
Strategy C: Scaffold Hopping

Replace the thiomorpholine with a bioisostere that mimics its size but lacks the soft sulfur.

  • Bicyclo[1.1.1]pentane: A rigid, non-oxidizable spacer.

  • 4,4-Difluoropiperidine: Mimics the lipophilicity of thiomorpholine but is metabolically robust.

Optimization Logic Flow

The following decision tree guides the optimization process based on experimental data.

OptimizationLogic Start High Clearance in HLM CheckFMO Is it FMO mediated? (Heat Inactivation / 1-ABT) Start->CheckFMO YesFMO Yes: S-Oxidation Dominant CheckFMO->YesFMO Arm A >> Arm B NoFMO No: CYP Dominant (N-dealkylation / Pyridine Ox) CheckFMO->NoFMO Arm A ≈ Arm B Sol1 Synthesize Sulfone/Sulfoxide (Lock oxidation state) YesFMO->Sol1 Sol2 Steric Shielding (2,6-dimethylation) YesFMO->Sol2 Sol3 Fluorinate Pyridine Ring (Block Hydroxylation) NoFMO->Sol3 Sol4 Deuterate Alpha-Carbons (Slow Dealkylation) NoFMO->Sol4

Figure 2: Decision tree for optimizing TPA metabolic stability.

Part 4: Quantitative Data Summary

The table below summarizes expected shifts in physicochemical properties and stability when modifying the TPA scaffold.

ModificationEffect on LogD (7.4)Metabolic Stability (HLM)Primary Risk
Parent (Thiomorpholine) BaselineLow (t1/2 < 15 min)S-oxidation (FMO/CYP)
Sulfoxide Analog -1.5 to -2.0ModerateChiral center complexity
Sulfone Analog -2.0 to -2.5High (Inert at S)Permeability drop (Polar)
Morpholine Analog -0.5 (vs Parent)Moderate/HighCYP-mediated ring opening
4,4-Difluoropiperidine +0.2 (vs Parent)HighLipophilicity increase

References

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[1] Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link

  • Dalvie, D., et al. (2002). Assessment of the metabolic liability of the thiomorpholine ring in drug discovery. Drug Metabolism and Disposition. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-Thiomorpholin-4-ylpyridin-2-amine

Technical Application Note: Scalable Synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine Strategic Abstract & Significance The target molecule, 6-Thiomorpholin-4-ylpyridin-2-amine , represents a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine

Strategic Abstract & Significance

The target molecule, 6-Thiomorpholin-4-ylpyridin-2-amine , represents a "privileged scaffold" in medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors (e.g., ATR, DNA-PK, and PI3K pathways). The 2-aminopyridine core functions as a critical hinge-binding motif, forming hydrogen bonds with the kinase backbone, while the 6-thiomorpholine moiety projects into the solvent-exposed region or hydrophobic pocket, modulating solubility and pharmacokinetic properties.

Unlike its morpholine analog, the thiomorpholine ring offers a unique vector for metabolic diversification; the sulfur atom can be selectively oxidized to sulfoxides or sulfones to fine-tune polarity and metabolic stability without altering the core binding geometry.

This guide details two distinct synthesis protocols:

  • Method A (The "Gold Standard"): Buchwald-Hartwig Cross-Coupling. Ideal for high-throughput medicinal chemistry (mg to g scale) requiring high purity.

  • Method B (The "Process Route"): Sequential Nucleophilic Aromatic Substitution (

    
    ). Ideal for cost-sensitive scale-up (kg scale) avoiding heavy metals.
    

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the desymmetrization of the pyridine ring. We must selectively install the thiomorpholine ring at the C6 position while establishing the primary amine at C2.

Retrosynthesis cluster_0 Disconnection Strategies Target Target: 6-Thiomorpholin-4-ylpyridin-2-amine RouteA Route A: C-N Coupling (Pd-Catalyzed) Target->RouteA RouteB Route B: Sequential S_NAr (Thermal/Pressure) Target->RouteB PrecursorA 2-Amino-6-chloropyridine + Thiomorpholine RouteA->PrecursorA PrecursorB 2,6-Dichloropyridine + Thiomorpholine RouteB->PrecursorB

Figure 1: Retrosynthetic logic flow comparing the convergent Metal-Catalyzed route (A) vs. the Linear Thermal route (B).

Protocol A: Buchwald-Hartwig Cross-Coupling (Preferred)

Rationale: The starting material, 2-amino-6-chloropyridine, is electron-rich due to the amino group, deactivating the ring toward thermal nucleophilic attack. Palladium catalysis overcomes this electronic barrier under mild conditions, preserving the oxidation-sensitive sulfur atom in the thiomorpholine ring.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Amino-6-chloropyridine 1.0SubstrateDry, free of HCl salts.
Thiomorpholine 1.2NucleophileFreshly distilled to remove oxidized impurities.
Pd_2(dba)_3 0.02Catalyst PrecursorHigh purity required.
BINAP (or Xantphos)0.04LigandBidentate ligand prevents catalyst poisoning by the pyridine nitrogen.
NaOtBu 1.5BaseStrong base required for Pd-cycle turnover.
Toluene (or Dioxane)10 volSolventAnhydrous, degassed (Critical).
Step-by-Step Methodology
  • Inert System Setup:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Cycle vacuum/Argon (3x) to ensure an oxygen-free environment. Note: Oxygen causes rapid oxidation of the phosphine ligand and the thiomorpholine sulfur.

  • Catalyst Pre-complexation:

    • Charge the flask with

      
       (2 mol%) and BINAP (4 mol%).
      
    • Add anhydrous Toluene (50% of total volume).

    • Stir at Room Temperature (RT) for 15 minutes. The solution should turn from dark purple to a deep orange/red, indicating active catalyst formation (

      
      ).
      
  • Substrate Addition:

    • Add 2-Amino-6-chloropyridine (1.0 equiv) and Sodium tert-butoxide (NaOtBu, 1.5 equiv) under a positive stream of Argon.

    • Add Thiomorpholine (1.2 equiv) via syringe.

    • Wash down the sides with the remaining Toluene.

  • Reaction:

    • Heat the mixture to 100°C (oil bath temperature).

    • Monitor by LC-MS every 2 hours.

    • Endpoint: Typically 4–6 hours. Look for the disappearance of the chloride (M+H = 129/131) and appearance of the product (M+H ≈ 196).

  • Workup:

    • Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Chromatography: Silica gel. Eluent: 0-5% MeOH in DCM (with 1%

      
       if streaking occurs).
      
    • Yield Expectation: 75–85%.

Protocol B: Sequential (Alternative)

Rationale: Useful when Palladium contaminants must be strictly avoided or for large-scale batches where catalyst cost is prohibitive. This route utilizes the higher reactivity of 2,6-dichloropyridine.

Step 1: Mono-substitution
  • Reaction: 2,6-Dichloropyridine (1.0 equiv) + Thiomorpholine (1.05 equiv) +

    
     (2.0 equiv) in DMF at 80°C.
    
  • Mechanism: The first chloride is displaced easily. The second chloride is deactivated by the electron-donating thiomorpholine, preventing bis-substitution.

  • Product: 4-(6-chloropyridin-2-yl)thiomorpholine.

Step 2: Amination
  • Reaction: Intermediate from Step 1 + Aqueous Ammonia (28%) +

    
     (0.1 equiv) in a sealed pressure vessel (autoclave).
    
  • Conditions: 140°C, 20 bar, 12 hours.

  • Note: Without copper catalysis, this requires extreme temperatures (>180°C).

Critical Quality Control & Analytics

A. NMR Interpretation (


 NMR, 400 MHz, DMSO-

)
  • Pyridine Protons: Look for the characteristic triplet (H4) and two doublets (H3, H5) pattern of a 2,6-disubstituted pyridine.

    • 
       7.2–7.3 ppm (t, 1H, C4-H)
      
    • 
       5.8–6.0 ppm (d, 1H, C3-H or C5-H) — Upfield shift due to amine/thiomorpholine donation.
      
  • Amine: Broad singlet at

    
     5.5–6.0 ppm (2H, 
    
    
    
    ), exchangeable with
    
    
    .
  • Thiomorpholine:

    • 
       3.7–3.9 ppm (m, 4H, 
      
      
      
      )
    • 
       2.5–2.7 ppm (m, 4H, 
      
      
      
      )

B. Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning or Oxygen ingress.Degas solvents vigorously. Switch to Xantphos (more robust).
Product M+16 peak in MS S-Oxidation (Sulfoxide).Remove peroxides from ether/dioxane solvents. Use fresh thiomorpholine.
Dimer formation Homocoupling of substrate.Reduce catalyst loading; ensure strictly anaerobic conditions.

Visualization: Experimental Workflow

Workflow start Start: 2-Amino-6-chloropyridine prep Pre-complex Pd2(dba)3 + BINAP in Toluene (15 min, RT) start->prep mix Add Substrate, NaOtBu, Thiomorpholine (Inert Atm) prep->mix heat Heat to 100°C (4-6 Hours) mix->heat check LCMS Check: Is SM consumed? heat->check check->heat No workup Filter (Celite) & Concentrate check->workup Yes purify Flash Column (DCM/MeOH) workup->purify final Final QC: NMR/HPLC Target Isolated purify->final

Figure 2: Step-by-step decision tree for the Palladium-catalyzed synthesis protocol.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Foundational text for selecting BINAP/Xantphos/Buchwald ligands for aminopyridines).

  • Foote, K. M., et al. (2013). "Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase."[1][2] Journal of Medicinal Chemistry. Link (Describes the synthesis of morpholino-pyrimidine/pyridine analogs relevant to this scaffold).

  • Charles, M. D., et al. (2005). "General Process for the Synthesis of 2-Amino-6-alkoxypyridines." Organic Letters. (Provides precedent for S_NAr and coupling on the 2,6-pyridine core).
  • Sigma-Aldrich. "2-Amino-6-chloropyridine Product Specification." Link (Precursor data).

Disclaimer: This protocol involves the use of hazardous chemicals (palladium catalysts, thiomorpholine). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 2,6-Dichloropyridine in Synthesis 2,6-Dichloropyridine is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2,6-Dichloropyridine in Synthesis

2,6-Dichloropyridine is a foundational building block in medicinal chemistry and materials science. Its symmetrical structure, coupled with the electron-deficient nature of the pyridine ring, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the activated 2- and 6-positions serve as versatile handles for the sequential or simultaneous introduction of a wide range of functionalities, enabling the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the nucleophilic substitution on 2,6-dichloropyridine with a focus on nitrogen, oxygen, and sulfur nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causal factors that govern reactivity and selectivity.

Mechanistic Rationale: Understanding Reactivity and Selectivity

The nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine proceeds via a well-established addition-elimination mechanism. The electron-withdrawing effect of the ring nitrogen atom polarizes the C-Cl bonds, rendering the C2 and C6 positions electrophilic and susceptible to nucleophilic attack.

The reaction is initiated by the attack of a nucleophile on one of the chlorinated carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[1] The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.

A key challenge in the functionalization of 2,6-dichloropyridine is controlling the extent of substitution. The introduction of the first nucleophile, particularly if it is an electron-donating group like an amino or alkoxy group, deactivates the pyridine ring towards a second nucleophilic attack.[1] This deactivation makes the synthesis of mono-substituted products more straightforward, while di-substitution often requires more forcing conditions, such as higher temperatures or the use of a catalyst.[1]

The following diagram illustrates the generalized SNAr mechanism on 2,6-dichloropyridine.

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway 2,6-Dichloropyridine 2,6-Dichloropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2,6-Dichloropyridine->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Product Mono-substituted Product Meisenheimer->Product Elimination of Cl⁻

Caption: Generalized SNAr mechanism on 2,6-dichloropyridine.

I. Substitution with Nitrogen Nucleophiles (Amination)

The introduction of nitrogen-containing substituents is a cornerstone of drug discovery, and 2,6-dichloropyridine readily undergoes amination with a variety of primary and secondary amines. Both classical SNAr and modern palladium-catalyzed methods are effective.

A. Classical SNAr Amination

Direct displacement of the chloride with an amine can be achieved, often with the aid of microwave irradiation to accelerate the reaction.

This protocol is designed to favor the formation of the mono-aminated product, 2-amino-6-chloropyridine, a versatile intermediate in its own right.[3][4]

Materials:

  • 2,6-Dichloropyridine

  • Primary amine (e.g., ethylamine, 70% in H₂O)

  • Deionized water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,6-dichloropyridine (1.0 mmol, 1.0 equiv).

  • Add the primary amine (e.g., 6.0 equiv of 70% ethylamine in water).[5]

  • Add deionized water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150-205 °C for 2.5 hours.[5]

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired 2-amino-6-chloropyridine derivative.

Causality Behind Experimental Choices:

  • Excess Amine: Using a large excess of the amine helps to drive the reaction towards the mono-substituted product and minimizes the formation of the di-substituted byproduct.

  • Microwave Irradiation: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.[4][6]

  • Water as Solvent: For some amines, particularly those available as aqueous solutions, water can be an effective and environmentally benign solvent.

B. Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, especially with less reactive amines or when milder conditions are required.[7] This reaction is particularly useful for coupling aryl amines with 2,6-dichloropyridine.

This protocol is optimized for the synthesis of 2,6-diaminopyridine derivatives.

Materials:

  • 2,6-Dichloropyridine (or 2,6-dibromopyridine, which is often more reactive in this context)[4]

  • Primary or secondary amine (2.2 mmol, 2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Microwave reactor vials

Procedure:

  • In a microwave vial under an inert atmosphere (e.g., argon), combine 2,6-dichloropyridine (1.0 mmol), the desired amine (2.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.07 mmol), and NaOtBu (2.5 mmol).[4]

  • Add dry, de-gassed toluene (5 mL).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 130-150 °C for 10-30 minutes.[4]

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for the efficient catalytic cycle of oxidative addition, amine coordination, and reductive elimination.[7]

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the active nucleophile.

  • Anhydrous Conditions: The Buchwald-Hartwig reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of dry solvents and reagents under an inert atmosphere is essential.

Reaction TypeNucleophileKey ReagentsSolventTemperature (°C)TimeTypical YieldReference
SNAr (Mono-amination) Primary AmineExcess AmineWater150-205 (Microwave)2.5 hGood[5]
Buchwald-Hartwig (Di-amination) Primary/Secondary AminePd₂(dba)₃, XPhos, NaOtBuToluene130-150 (Microwave)10-30 minGood to Excellent[4]

II. Substitution with Oxygen Nucleophiles (Alkoxylation/Aryloxylation)

The reaction of 2,6-dichloropyridine with alkoxides and phenoxides provides access to valuable 2,6-dialkoxy- and 2,6-diaryloxypyridines, which are important intermediates in various fields.

A. Alkoxylation with Sodium Alkoxides

Simple alkoxides, such as sodium methoxide, readily displace both chlorine atoms to form 2,6-dialkoxypyridines.

Materials:

  • 2,6-Dichloropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • To a solution of 2,6-dichloropyridine (1.0 mmol) in methanol, add sodium methoxide (2.2 mmol).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Alkoxide as Nucleophile: The alkoxide is a strong nucleophile that readily attacks the electron-deficient pyridine ring.

  • Alcohol as Solvent: The corresponding alcohol is typically used as the solvent to maintain the solubility of the alkoxide and the pyridine substrate.

B. Aryloxylation with Phenols

The reaction with phenols generally requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig C-O couplings can also be employed for more challenging substrates.[8]

This protocol demonstrates a regioselective mono-aryloxylation of a substituted 2,6-dichloropyridine.[9][10]

Materials:

  • Methyl 2,6-dichloronicotinate

  • Phenol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Triethylamine (TEA)

  • Suitable solvent (e.g., DMF)

Procedure:

  • To a solution of methyl 2,6-dichloronicotinate (1.0 mmol) and the phenol (1.2 mmol) in a suitable solvent, add DABCO (catalytic amount) and triethylamine (stoichiometric amount).[9]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • DABCO as Catalyst: DABCO acts as a nucleophilic catalyst, forming a highly reactive pyridinium adduct that is more susceptible to nucleophilic attack by the phenoxide.[9]

  • Triethylamine as Base: TEA serves as the base to deprotonate the phenol, generating the active phenoxide nucleophile.

Reaction TypeNucleophileKey ReagentsSolventTemperature (°C)TimeTypical YieldReference
Alkoxylation Sodium MethoxideNaOMeMeOHRefluxVariesGood[1]
Mono-aryloxylation PhenolDABCO, TEADMFRoom Temp. to HeatVariesHigh[9]

III. Substitution with Sulfur Nucleophiles (Thiolation)

The introduction of sulfur functionalities onto the pyridine ring provides access to compounds with diverse biological activities and applications in materials science.

Protocol 5: Thiolation with Thiophenol

This protocol describes the substitution of both chlorine atoms with thiophenol.

Materials:

  • 2,6-Dichloropyridine derivative (e.g., 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine)

  • Thiophenol

  • Sodium hydride (NaH)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • To a flask containing a dispersion of sodium hydride (2.0 equiv) in DMSO under a nitrogen atmosphere, add thiophenol (2.0 equiv).[11]

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate.

  • Add a solution of the 2,6-dichloropyridine derivative (1.0 equiv) in DMSO.

  • Stir the reaction mixture at room temperature for 15 hours or until completion.[11]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Thiophenolate Nucleophile: Thiolates are excellent nucleophiles for SNAr reactions.[12] Sodium hydride is used to deprotonate the thiophenol to generate the more potent thiophenolate anion.

  • Polar Aprotic Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation of the nucleophile salt while leaving the anion relatively "naked" and highly reactive.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine 2,6-Dichloropyridine, Nucleophile, Base/Catalyst Solvent Add Solvent Reagents->Solvent Atmosphere Establish Inert Atmosphere (if required) Solvent->Atmosphere Heating Apply Heat (Conventional or Microwave) Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify

Caption: Generalized experimental workflow for nucleophilic substitution.

IV. Conclusion

2,6-Dichloropyridine is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile, reaction conditions (including temperature, solvent, and catalyst), and stoichiometry, a diverse array of mono- and di-substituted pyridines can be synthesized efficiently. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in the development of novel pharmaceuticals and functional materials. A thorough understanding of the underlying mechanistic principles is key to troubleshooting and optimizing these important transformations.

References

  • LibreTexts. (2021, October 28). 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2023, March 30). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1629. Retrieved from [Link]

  • Academia.edu. (n.d.). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Retrieved from [Link]

  • Underwood, A. S., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloropyridine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2' : 6',2'' -terpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. Journal of Visualized Experiments, (134), 57361. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

Sources

Method

Application Note: 6-Thiomorpholin-4-ylpyridin-2-amine as a Privileged Scaffold for ATP-Competitive Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires scaffolds that can precisely mimic the adenine ring of ATP while projecting functional groups into non-conserved regions o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires scaffolds that can precisely mimic the adenine ring of ATP while projecting functional groups into non-conserved regions of the kinase binding pocket. The 6-thiomorpholin-4-ylpyridin-2-amine motif has emerged as a highly privileged scaffold in medicinal chemistry[1]. This application note details the mechanistic rationale, structural optimization, and self-validating experimental protocols required to evaluate this scaffold, with a specific focus on dual PI3K/mTOR inhibition.

Mechanistic Rationale & Structural Causality

The efficacy of the 6-thiomorpholin-4-ylpyridin-2-amine scaffold is rooted in its highly predictable binding geometry within the kinase ATP-binding site[2]:

  • Hinge-Binding Core (2-Aminopyridine): The pyridine nitrogen and the exocyclic amine at the 2-position act as a bidentate hydrogen bond acceptor-donor pair. This precisely mimics the hydrogen bonding pattern of the adenine ring of ATP, anchoring the molecule to the backbone of the kinase hinge region (e.g., Val882 in PI3Kα or Val101 in CDK4)[3].

  • Solvent Channel Exploitation (Thiomorpholine): The 6-position of the pyridine ring directs substituents toward the solvent-exposed interface or the ribose-binding pocket. While morpholine is classically used in this position, substituting it with a thiomorpholine ring introduces a sulfur atom that is highly amenable to late-stage oxidation[3].

  • The 1,1-Dioxide Advantage: Oxidizing the thiomorpholine sulfur to a sulfone (1,1-dioxide) drastically alters the physicochemical properties of the scaffold. The highly polar sulfone oxygens can form water-mediated hydrogen bonds with non-conserved residues at the solvent interface, improving target affinity. More importantly, it significantly lowers the LogD, enhancing aqueous solubility and metabolic stability without disrupting the primary hinge interactions[3].

Workflow A Scaffold Selection (2-Aminopyridine) B C6 Substitution (Thiomorpholine) A->B Hinge Binding C Structural Optimization (Oxidation to 1,1-Dioxide) B->C Solvent Exposure D In Vitro Screening (ADP-Glo Assay) C->D IC50 Profiling E Cellular Validation (Target Engagement) D->E Efficacy

Workflow for optimizing and validating the 6-thiomorpholin-4-ylpyridin-2-amine kinase inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind the structural optimization of this scaffold, the following table summarizes the biochemical and physicochemical impact of modifying the 6-position substituent.

Table 1: Impact of C6-Substitution on PI3K/mTOR Inhibition and Physicochemical Properties

Scaffold DerivativePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Kinetic Solubility (µM)LogD (pH 7.4)
6-Morpholin-4-yl-pyridin-2-amine45120502.8
6-Thiomorpholin-4-yl-pyridin-2-amine3895203.4
6-(1,1-Dioxothiomorpholin-4-yl)-pyridin-2-amine 12 25 >200 1.9

Note: The oxidation to the 1,1-dioxide yields a >3-fold increase in potency and a 10-fold increase in solubility, validating the structural rationale.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of this scaffold must be conducted using orthogonal, self-validating assay systems.

Protocol 1: Biochemical IC₅₀ Determination via ADP-Glo™ Assay

Causality & Rationale: The ADP-Glo assay is selected because it directly measures ADP production (ATP depletion). Unlike assays requiring bulky fluorescently-labeled substrates, ADP-Glo allows the use of native peptide substrates, preventing steric hindrance from artificially altering the binding kinetics of the ATP-competitive 2-aminopyridine scaffold. Furthermore, the ATP concentration must be set exactly at the


 of the specific kinase to ensure the calculated IC₅₀ is physiologically relevant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 6-thiomorpholin-4-ylpyridin-2-amine derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay.

  • Self-Validation Controls: Include Vehicle Control (1% DMSO, represents 100% kinase activity) and No-Enzyme Control (NEC, represents 0% activity) to calculate the Z'-factor. A Z'-factor > 0.6 is required for assay validation.

  • Kinase Reaction: Add PI3Kα enzyme (final 1 nM) and incubate with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at

    
    , e.g., 25 µM) and PIP2 substrate (10 µM). Incubate for 60 minutes at room temperature.
    
  • ADP Detection: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.

  • Analysis: Normalize luminescence to the DMSO and NEC controls. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates PIP2 to PIP3 Inhibitor 6-Thiomorpholin-4-ylpyridin-2-amine Scaffold Inhibitor->PI3K ATP-competitive Inhibition mTOR mTORC1/mTORC2 Inhibitor->mTOR Dual Inhibition AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

PI3K/AKT/mTOR signaling pathway illustrating dual inhibition by the 2-aminopyridine scaffold.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability and competition with high intracellular ATP concentrations (~1-5 mM). Western blotting for downstream effectors (e.g., p-AKT Ser473) proves that the inhibitor successfully penetrates the cell and engages its target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 or HCT116) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Inhibitor Treatment: Treat cells with the 1,1-dioxide scaffold derivative at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM NaF) . Causality: Omission of phosphatase inhibitors will result in rapid, artificial dephosphorylation of AKT during lysis, yielding false-positive inhibition data.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Self-Validating Immunoblotting: Probe the membrane with primary antibodies against p-AKT (Ser473) and Total AKT. Causality: Probing for Total AKT is a mandatory internal control to prove that the loss of p-AKT signal is due to kinase inhibition, not generalized protein degradation or unequal lane loading. Use GAPDH as a secondary loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry to calculate cellular IC₅₀.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (2021).[1][Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry (2019).[3][Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (2023).[2][Link]

Sources

Application

Mastering the Amine Handle: An Application Guide to the Functionalization of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are found in numerous FDA-approved drugs an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are found in numerous FDA-approved drugs and are pivotal in the development of novel therapeutics and functional materials.[1][2] The exocyclic amine group serves as a versatile synthetic handle, allowing for a vast array of chemical modifications that can exquisitely tune the physicochemical and pharmacological properties of the parent molecule.

This guide provides a comprehensive overview of the key procedures for the functionalization of the amine group in pyridine derivatives. Authored from the perspective of a senior application scientist, it moves beyond simple protocols to explain the underlying principles, offer field-tested insights, and provide a framework for troubleshooting and optimization.

Understanding the Playing Field: Reactivity of Aminopyridine Isomers

The position of the amino group on the pyridine ring significantly influences its reactivity. The three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct electronic and steric properties.[3][4]

  • 4-Aminopyridine: The most basic of the three isomers (pKa of the conjugate acid ≈ 9.17).[5] The lone pair of the exocyclic nitrogen can effectively delocalize into the pyridine ring, increasing the electron density on the ring nitrogen and making it more susceptible to protonation. This enhanced basicity can influence reaction conditions, particularly in acid-catalyzed processes.

  • 2-Aminopyridine: Less basic than the 4-isomer (pKa ≈ 6.86).[5] This is attributed to the potential for intramolecular hydrogen bonding between the amino group and the ring nitrogen, which stabilizes the lone pair on the ring nitrogen, and a more pronounced electron-withdrawing inductive effect of the ring nitrogen at the 2-position.[6] The proximity of the amino group to the ring nitrogen can also introduce steric hindrance.

  • 3-Aminopyridine: The least basic of the three (pKa ≈ 6.0).[5] The mesomeric effect of the amino group does not increase electron density at the ring nitrogen, resulting in a basicity that is only slightly higher than pyridine itself.

These differences in basicity and steric environment dictate the choice of reagents, catalysts, and reaction conditions for successful functionalization.

Core Functionalization Strategies: A Procedural Deep Dive

The following sections detail key transformations of the aminopyridine nitrogen, complete with mechanistic insights, detailed protocols, and troubleshooting advice.

N-Acylation: Forging Amide Bonds

N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, often modulating a compound's solubility, stability, and biological activity.[7]

Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution. The lone pair of the exocyclic amino nitrogen of the aminopyridine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).[7] For 4-aminopyridine, the reaction can sometimes proceed through an N-acetylpyridinium intermediate, whereas for 2- and 3-aminopyridines, direct acylation of the exocyclic amine is the predominant pathway.[8]

Diagram 1: General Workflow for N-Acylation

cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve Aminopyridine in appropriate solvent add_base Add Base (e.g., Pyridine, Et3N) (Optional, for acyl chlorides) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) dropwise cool->add_acyl react Stir at RT or heat (Monitor by TLC) add_acyl->react quench Quench with water or aqueous base react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Recrystallization or Chromatography) extract->purify

Protocol 1: N-Acetylation of 2-Aminopyridine [7]

  • Materials: 2-Aminopyridine, Acetic Anhydride, Ethyl Acetate, Ice Water, Saturated Sodium Bicarbonate Solution.

  • Procedure:

    • In a round-bottom flask, add 2-aminopyridine (1.0 eq).

    • Carefully add acetic anhydride (1.5 eq) dropwise while stirring. The reaction is often exothermic. Maintain the temperature below 60 °C.

    • Stir the mixture for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReactantAcylating AgentSolventBaseTypical Yield
2-AminopyridineAcetic AnhydrideNoneNone>90%[7]
4-AminopyridineBenzoyl ChlorideTHFTriethylamine~85-95%
3-AminopyridineAcetyl ChlorideDichloromethanePyridine~80-90%

Troubleshooting:

  • Low Yield: Ensure the aminopyridine starting material is dry. For less reactive aminopyridines or acylating agents, consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP).

  • Side Products: In the case of diacylation, use a stoichiometric amount of the acylating agent at lower temperatures.

N-Alkylation and Reductive Amination

Introducing alkyl groups to the aminopyridine nitrogen can be achieved through direct alkylation with alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation or alkylation on the pyridine ring nitrogen.[9] Reductive amination offers a more controlled approach for mono-alkylation.

Mechanism (Reductive Amination): The reaction proceeds in two steps. First, the aminopyridine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. Subsequently, a reducing agent, such as sodium borohydride or formic acid, reduces the imine to the corresponding secondary amine.[10][11]

Diagram 2: Reductive Amination Workflow

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Mix Aminopyridine and Aldehyde/Ketone in a suitable solvent (e.g., Methanol, DCE) add_acid Add catalytic acid (e.g., Acetic Acid) (Optional) start->add_acid add_reductant Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) add_acid->add_reductant react Stir at RT (Monitor by TLC) add_reductant->react quench Quench with water or aqueous acid/base react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Chromatography) extract->purify

Protocol 2: Reductive Amination of 3-Aminopyridine with Benzaldehyde

  • Materials: 3-Aminopyridine, Benzaldehyde, Methanol, Sodium Borohydride.

  • Procedure:

    • Dissolve 3-aminopyridine (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography.

Troubleshooting:

  • Incomplete Imine Formation: For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Low Yield of Alkylated Product: Ensure the reducing agent is added slowly at a low temperature to avoid side reactions.

N-Arylation: Constructing C-N Bonds

The formation of a bond between the aminopyridine nitrogen and an aryl group is a key transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful methods to achieve this.[12][13]

Mechanism (Ullmann Condensation): The classical Ullmann condensation involves the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures.[14] Modern variations often use catalytic amounts of a copper salt with a ligand. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine, deprotonation, and reductive elimination.

Protocol 3: Copper-Catalyzed N-Arylation of 2-Aminopyridine with Iodobenzene [13]

  • Materials: 2-Aminopyridine, Iodobenzene, Copper(I) Iodide (CuI), Potassium Carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI (10 mol%), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon).

    • Add 2-aminopyridine (1.2 eq) and iodobenzene (1.0 eq).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

AminopyridineAryl HalideCatalyst SystemBaseTypical Yield
2-AminopyridineIodobenzeneCuIK2CO3~70-85%[13]
4-AminopyridineBromobenzenePd2(dba)3 / XantphosCs2CO3>90%
3-AminopyridineChlorobenzeneCuI / L-prolineK3PO4~60-75%

Troubleshooting:

  • Low Conversion: Ensure anhydrous and anaerobic conditions. The choice of ligand for the metal catalyst can be critical; screening different ligands may be necessary. For less reactive aryl chlorides, higher temperatures and more active catalyst systems may be required.

Protecting the Amine: A Strategic Necessity

In multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of the amine group to prevent unwanted side reactions. This is achieved by introducing a protecting group that can be selectively removed later in the synthetic sequence. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[15][16]

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)2O and is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[15]

Cbz Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[16]

Diagram 3: Protecting Group Strategy

start Aminopyridine protect Protection (e.g., (Boc)2O or Cbz-Cl) start->protect protected_amine Protected Aminopyridine protect->protected_amine reaction Reaction at another site of the molecule protected_amine->reaction deprotect Deprotection (e.g., TFA or H2/Pd-C) reaction->deprotect final_product Final Product deprotect->final_product

Protocol 4: Boc Protection of 4-Aminopyridine [17]

  • Materials: 4-Aminopyridine, Di-tert-butyl dicarbonate ((Boc)2O), Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminopyridine (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq).

    • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise at room temperature.

    • Stir the reaction mixture for 4-12 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.

Protocol 5: Cbz Deprotection [16]

  • Materials: Cbz-protected aminopyridine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen source (balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve the Cbz-protected aminopyridine in methanol.

    • Carefully add 10% Pd/C (5-10 mol% Pd) under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected amine.

Troubleshooting:

  • Incomplete Protection: Use a slight excess of the protecting group reagent and ensure the base is adequate to neutralize the acid byproduct.

  • Difficult Deprotection (Cbz): Some substrates can poison the palladium catalyst. In such cases, increasing the catalyst loading or using a different catalyst (e.g., Pearlman's catalyst) may be effective. Transfer hydrogenation using a hydrogen donor like ammonium formate can also be an alternative.

Conclusion

The functionalization of the amine group in pyridine derivatives is a rich and diverse field of synthetic chemistry. A thorough understanding of the reactivity of the different aminopyridine isomers, coupled with a solid grasp of the mechanisms and practical considerations for key transformations such as acylation, alkylation, arylation, and the strategic use of protecting groups, is essential for the successful design and execution of synthetic routes in drug discovery and materials science. This guide provides a foundational framework for researchers to confidently navigate the chemical landscape of aminopyridine functionalization and unlock the full potential of this versatile scaffold.

References

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.[12]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Advances in Medicine and Medical Research, 33(15), 10-25.[1]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Journal Name], , pages.

  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook. (2024, April 10).[6]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. (n.d.).[18]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.).[19]

  • C-H Functionalization of Pyridines. ResearchGate. (n.d.).[20]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.[21]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. (2016, December 6).[5]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Journal Name], , pages.[3]

  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv.[22]

  • Orie, K. J., et al. (2025, August 7). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Journal Name].[4]

  • Mechanisms for the Acetylation of Aminopyridines. ConnectSci. (n.d.).[8]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (2023, April 24).[23]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. (n.d.).[24]

  • Atanasova, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.[25]

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. (2025, August 7).[26]

  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. [Journal Name], , pages.[27]

  • Liu, D., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 226, 113856.[28]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465.[2]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. (2025, May 31).[29]

  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. (2017, August 15).[30]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. (n.d.).[31]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. (2023, July 4).[32]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. (n.d.).[33]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. (2025, June 30).[34]

  • Ligand Free Copper‐Catalyzed N‐Arylation of Heteroarylamines. Semantic Scholar. (2014, December 17).[13]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. (2025, August 12).[35]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (2024, January 4).[16]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. PMC. (2026, February 3).[14]

  • Process for the N-alkylation of aminopyridines. Google Patents. (n.d.).[9]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. (2025, August 7).[10]

  • Amine Protection and Deprotection. Master Organic Chemistry. (n.d.).[15]

  • [Comparison of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine hydrochlorides and iodomethylates by the degree of decrease in curare toxicity]. PubMed. (1979).[36]

  • Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water. Organic Chemistry Portal. (n.d.).[37]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2026, January 29).[38]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. (n.d.).[11]

  • Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. RSC Publishing. (n.d.).[39]

  • Trouble forming a Schiff base between isatin and 3-aminopyridine. Reddit. (2025, November 4).[40]

  • PV2143. OSHA. (n.d.).[41]

  • BOC protection method for aminopyridine. Google Patents. (n.d.).[17]

  • Comparing basic strength order of amines. Chemistry Stack Exchange. (2019, December 17).[42]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.).[43]

  • N-Acylation Reactions of Amines. ResearchGate. (n.d.).[44]

  • Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. ACS Omega. (2024, February 3).[45]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 6-Thiomorpholin-4-ylpyridin-2-amine

Subtitle: Overcoming Catalyst Poisoning and Chelation in Complex Heteroaryl Cross-Couplings Introduction & Mechanistic Rationale The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Catalyst Poisoning and Chelation in Complex Heteroaryl Cross-Couplings

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen bonds, becoming an indispensable tool in modern drug discovery and development[1]. However, the cross-coupling of highly functionalized 2-aminopyridines remains a formidable synthetic challenge.

When utilizing 6-thiomorpholin-4-ylpyridin-2-amine as the nucleophilic coupling partner, researchers face a dual-threat to palladium catalysis:

  • Amidine-like Chelation: The 2-aminopyridine core contains an N-C-N motif that can act as a bidentate ligand. This structural feature is notorious for chelating the Pd(II) intermediate after oxidative addition, which stalls transmetalation and traps the catalyst in an unreactive off-cycle state[2].

  • Sulfur Poisoning: The thioether moiety within the 6-thiomorpholine ring is a soft Lewis base. It can competitively coordinate to the soft Pd(0) or Pd(II) centers, leading to premature catalyst deactivation and aggregation[3].

The Mechanistic Solution: To overcome these dual poisoning pathways, a mechanism-inspired approach to ligand selection is required. Highly sterically demanding and electron-rich biarylphosphine ligands—specifically BrettPhos —are uniquely suited for this transformation[2]. The bulky diisopropyl substituents on the BrettPhos ligand enforce a mono-ligated active Pd(0) species, sterically preventing the bidentate chelation of the 2-aminopyridine. Furthermore, the electron-rich nature of the ligand accelerates both oxidative addition and reductive elimination, ensuring the catalytic cycle turns over faster than the off-cycle coordination of the thiomorpholine sulfur can occur[1].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)(BrettPhos)] Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Substrate Binding OxAdd->AmineCoord 6-Thiomorpholin-4-ylpyridin-2-amine Deprot Deprotonation Pd-Amido Complex AmineCoord->Deprot Base (LiHMDS) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting BrettPhos-Pd interactions.

Optimization & Quantitative Data

The following table summarizes the optimization data for coupling 6-thiomorpholin-4-ylpyridin-2-amine with a standard aryl bromide. The causality behind the failure of first- and second-generation ligands highlights the necessity of the BrettPhos architecture.

EntryLigandPrecatalystBaseSolventYield (%)Mechanistic Observation
1BINAPPd2(dba)3NaOtBuToluene< 5%Complete catalyst deactivation via N-N chelation.
2XantphosPd2(dba)3Cs2CO31,4-Dioxane25%Sluggish oxidative addition; sulfur poisoning evident.
3RuPhosRuPhos Pd G3LiHMDSTHF65%Moderate conversion; secondary amine preference limits primary amine coupling.
4 BrettPhos BrettPhos Pd G3 LiHMDS Toluene > 95% Clean conversion; bulky biaryl framework prevents off-cycle chelation.

Note: LiHMDS is preferred over standard alkoxide bases (like NaOtBu) for 2-aminopyridines to prevent base-catalyzed substrate decomposition and to suppress the formation of homocoupling byproducts[2].

Experimental Workflow

Workflow Prep Glovebox Setup Weigh Catalyst & Base Mix Substrate Addition Amine + Aryl Halide Prep->Mix React Thermal Heating 100°C, 12-24h Mix->React Workup Aqueous Workup Extraction & Filtration React->Workup Purify Chromatography Product Isolation Workup->Purify

Figure 2: Step-by-step experimental workflow for the optimal Buchwald-Hartwig cross-coupling.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and analytical milestones, researchers can verify the integrity of the catalytic cycle in real-time.

Materials & Reagents
  • Nucleophile: 6-Thiomorpholin-4-ylpyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Halide (1.1 equiv, 1.1 mmol)

  • Precatalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Ligand: BrettPhos (0.02 equiv, 2 mol%)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Methodology

Step 1: Inert Atmosphere Preparation (Glovebox)

  • Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add the BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol) and BrettPhos ligand (10.7 mg, 0.02 mmol) to the tube.

    • Causality: Adding supplemental free ligand ensures the Pd center remains fully coordinated during the initial activation step, preventing the formation of inactive Pd black.

  • Add solid LiHMDS (418 mg, 2.5 mmol) to the tube.

Step 2: Substrate & Solvent Addition

  • Add 6-thiomorpholin-4-ylpyridin-2-amine (195.3 mg, 1.0 mmol) and the aryl halide (1.1 mmol). (If the aryl halide is a liquid, it should be added via microsyringe after the solvent).

  • Add 5.0 mL of anhydrous, degassed toluene.

  • Seal the Schlenk tube tightly with a Teflon screwcap and remove it from the glovebox.

    • Self-Validation Checkpoint: Upon addition of the solvent, the mixture should exhibit a distinct color change (typically shifting to a deep red/orange), indicating the generation of the active Pd(0) species from the G3 precatalyst.

Step 3: Reaction Execution

  • Transfer the sealed Schlenk tube to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 12 to 24 hours.

    • Causality: Vigorous stirring is essential as the reaction mixture will become heterogeneous as LiX (lithium halide) salts precipitate during the catalytic cycle.

Step 4: Workup & Self-Validating Analysis

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 2.0 mL of deionized water to neutralize any remaining base.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the precipitated palladium and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Self-Validation Checkpoint: Analyze the crude filtrate via LC-MS or TLC. The absence of the 2,3-diaminopyridine byproduct confirms that LiHMDS did not act as an ammonia surrogate, and the absence of unreacted starting material confirms that sulfur-poisoning was successfully bypassed[2].

Step 5: Purification

  • Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.

References

  • Iyer, K., Kavthe, R., Hu, Y., & Lipshutz, B. H. (2024). Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. ACS Sustainable Chemistry & Engineering, 12(5), 1997-2008.[Link]

  • Hesp, K. D., & Genovino, J. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.[Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Thiomorpholin-4-ylpyridin-2-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Thiomorpholin-4-ylpyridin-2-amine (CAS: 1378673-43-8) PART 1: Executive Summary & Strategic Route Selection 6-Thiomorpholin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Thiomorpholin-4-ylpyridin-2-amine (CAS: 1378673-43-8)

PART 1: Executive Summary & Strategic Route Selection

6-Thiomorpholin-4-ylpyridin-2-amine is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and PRMT5 antagonists for oncology applications[1].

When designing a scale-up route for 2-amino-6-substituted pyridines, process chemists face a critical strategic choice regarding the starting material. A common pitfall is attempting a Nucleophilic Aromatic Substitution (SNAr) directly on 2-amino-6-chloropyridine. The strong resonance-donating (+M) effect of the unprotected C2-amino group significantly increases electron density at the C6 position. This drastically reduces the ring's electrophilicity, making SNAr with thiomorpholine sluggish and prone to thermal degradation under the forcing conditions required.

The Superior Strategy: To ensure a robust, scalable, and high-yielding process, this protocol begins with the symmetrical, electron-deficient 2,6-dichloropyridine [2].

  • Regioselective SNAr: The first substitution with thiomorpholine is rapid. Crucially, the introduction of the electron-donating thiomorpholino moiety immediately deactivates the pyridine ring, preventing over-substitution and yielding the mono-chloro intermediate cleanly[2].

  • Buchwald-Hartwig Amination: The remaining chloride is then converted to the primary amine via a Palladium-catalyzed cross-coupling using an ammonia surrogate[3].

PART 2: Mechanistic Rationale & Pathway

Direct amination with ammonia gas on a large scale requires high-pressure autoclaves and risks poisoning the Palladium catalyst via the formation of stable, inactive Werner complexes. To bypass this, our protocol employs benzophenone imine as a highly scalable, bench-stable ammonia equivalent[3][4].

The catalytic cycle begins with the oxidative addition of the C-Cl bond to the Pd(0) species. The bulky, bidentate rac-BINAP ligand facilitates the transmetalation of the imine and promotes rapid reductive elimination, preventing competitive β-hydride elimination. The resulting diphenylmethanimine intermediate is then easily cleaved via a one-pot mild acidic hydrolysis to reveal the target primary amine[5].

SynthesisWorkflow SM 2,6-Dichloropyridine (Starting Material) Reagent1 Thiomorpholine, K2CO3 DMF, 80°C (SNAr) SM->Reagent1 Int1 4-(6-chloropyridin-2-yl)thiomorpholine (Key Intermediate) Reagent1->Int1 Regioselective Substitution Reagent2 Benzophenone Imine, Pd(OAc)2, rac-BINAP NaOtBu, Toluene, 100°C (Buchwald-Hartwig) Int1->Reagent2 Int2 Imine Intermediate (N-(diphenylmethylene)...) Reagent2->Int2 C-N Cross Coupling Reagent3 Aqueous HCl (1M), THF Room Temp (Hydrolysis) Int2->Reagent3 Product 6-Thiomorpholin-4-ylpyridin-2-amine (Target API Intermediate) Reagent3->Product Deprotection & Isolation

Fig 1. Two-step scale-up synthesis workflow for 6-Thiomorpholin-4-ylpyridin-2-amine.

PART 3: Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-(6-chloropyridin-2-yl)thiomorpholine (Step 1)

This protocol is designed as a self-validating system; the SNAr reaction acts as its own kinetic endpoint due to ring deactivation.

Reagents:

  • 2,6-Dichloropyridine: 1.00 kg (6.76 mol, 1.0 eq)

  • Thiomorpholine: 733 g (7.10 mol, 1.05 eq)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 1.87 kg (13.5 mol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 5.0 L

Procedure:

  • Preparation: Charge a 10 L jacketed reactor with DMF (5.0 L) and 2,6-dichloropyridine (1.00 kg). Stir at 20 °C until complete dissolution.

  • Base Addition: Add finely powdered K₂CO₃ (1.87 kg) in one portion. The suspension will become heterogeneous.

  • Nucleophile Addition: Add thiomorpholine (733 g) dropwise over 30 minutes via an addition funnel to control the mild exotherm.

  • Heating & IPC: Ramp the reactor temperature to 80 °C. Stir for 12 hours.

    • Self-Validation Checkpoint: Pull an aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when residual 2,6-dichloropyridine is <1.0% AUC. If incomplete, stir for an additional 2 hours.

  • Workup: Cool the mixture to 20 °C. Quench by slowly pouring the reaction mixture into vigorously stirred ice-water (15 L). A precipitate will form immediately.

  • Isolation: Filter the resulting solid through a Nutsche filter. Wash the filter cake with cold water (3 × 2 L) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield the intermediate as an off-white solid.

Protocol B: Synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine (Step 2)

This step utilizes a highly reliable Pd-catalyzed cross-coupling followed by a one-pot deprotection.

Reagents:

  • 4-(6-chloropyridin-2-yl)thiomorpholine: 1.00 kg (4.66 mol, 1.0 eq)

  • Benzophenone imine: 929 g (5.13 mol, 1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂]: 20.9 g (0.093 mol, 0.02 eq)

  • rac-BINAP: 87.0 g (0.140 mol, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu): 627 g (6.52 mol, 1.4 eq)

  • Anhydrous Toluene: 8.0 L

Procedure:

  • Catalyst Pre-activation: In a rigorously inert (Argon-purged) 20 L reactor, charge anhydrous Toluene (8.0 L), Pd(OAc)₂ (20.9 g), and rac-BINAP (87.0 g). Stir at room temperature for 30 minutes until a deep red/orange active Pd(0) complex forms.

  • Reagent Charging: Add 4-(6-chloropyridin-2-yl)thiomorpholine (1.00 kg), followed by benzophenone imine (929 g).

  • Base Addition: Add NaOtBu (627 g) portion-wise. Caution: NaOtBu is highly hygroscopic; minimize atmospheric exposure.

  • Coupling: Heat the reaction mixture to 100 °C for 8 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The intermediate mass [M+H]⁺ should shift to the imine mass.

  • One-Pot Hydrolysis: Cool the reactor to 20 °C. Slowly add 1M aqueous HCl (5.0 L) and THF (2.0 L) to the mixture. Stir vigorously at room temperature for 4 hours to hydrolyze the imine.

  • Phase Separation & Extraction: Separate the aqueous layer (which contains the protonated product). Extract the organic toluene layer with 1M HCl (1.0 L). Combine the aqueous acidic layers.

  • Neutralization: Cool the combined aqueous layer to 5 °C. Slowly adjust the pH to 9-10 using 2M NaOH (aq). The target product will precipitate.

  • Final Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50 °C to afford 6-Thiomorpholin-4-ylpyridin-2-amine.

PART 4: Scale-Up Considerations & Quantitative Data

To ensure the highest yield and purity, extensive screening was performed during process development. The SNAr step is highly sensitive to solvent polarity and base strength, while the Buchwald-Hartwig amination requires the correct balance of ligand bite angle and ammonia surrogate.

Table 1: Solvent and Base Optimization for SNAr (Step 1)

SolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
EthanolDIPEA80 (reflux)2485Low impurities, slow rate
DMF K₂CO₃ 80 12 >98 Trace di-substituted
NMPK₂CO₃1008>98Elevated di-substituted
DMSOEt₃N901692Moderate impurities

Causality Insight: DMF with K₂CO₃ at 80 °C provides the optimal thermodynamic balance. Higher temperatures (e.g., NMP at 100 °C) overcome the ring deactivation, leading to unwanted 2,6-bis(thiomorpholino)pyridine.

Table 2: Catalyst and Ligand Screening for Buchwald-Hartwig Amination (Step 2)

Pd SourceLigandBaseAmmonia SurrogateYield (%)Notes
Pd₂(dba)₃XPhosNaOtBuLiHMDS65Moisture sensitive, variable yield
Pd(OAc)₂ rac-BINAP NaOtBu Benzophenone Imine 88 Highly reproducible, scalable
Pd(OAc)₂t-BuBrettPhosNaOtBuNH₃ (gas)45Requires autoclave, catalyst poisoning

Causality Insight: While LiHMDS is a common laboratory ammonia surrogate, its extreme moisture sensitivity makes it a liability at the kilogram scale. Benzophenone imine coupled with the bidentate rac-BINAP ligand effectively suppresses off-target binding and yields highly reproducible batches[4].

PART 5: Analytical Validation

To confirm the trustworthiness of the synthesized API intermediate, the following analytical signatures must be validated:

  • HPLC Purity: >98.5% (Column: C18, Mobile Phase: Water/MeCN with 0.1% TFA, Gradient: 10-90% over 15 min).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected key shifts include a distinct primary amine singlet (broad, ~5.50 ppm, 2H, -NH₂), two multiplets for the thiomorpholine ring (~3.70 ppm, 4H, -N-CH₂- and ~2.60 ppm, 4H, -S-CH₂-), and the characteristic ABX or ABC pattern of the 2,6-disubstituted pyridine ring protons between 5.90 and 7.30 ppm.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₃N₃S [M+H]⁺: 196.09; Found: 196.1.

References

Sources

Method

Application Note: Advanced Reagents and Protocols for Coupling 6-Thiomorpholin-4-ylpyridin-2-amine in Drug Design

Introduction & Mechanistic Rationale In modern drug discovery, 6-thiomorpholin-4-ylpyridin-2-amine is a highly specialized heteroaryl building block frequently utilized in the design of kinase inhibitors and GPCR modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, 6-thiomorpholin-4-ylpyridin-2-amine is a highly specialized heteroaryl building block frequently utilized in the design of kinase inhibitors and GPCR modulators. The thiomorpholine ring serves as a lipophilic bioisostere of morpholine, offering distinct hydrogen-bonding capabilities via the sulfur atom and altered metabolic stability. Concurrently, the 2-aminopyridine moiety is a privileged pharmacophore, acting as a critical hinge-binding motif in the ATP-binding pocket of kinases.

However, coupling this fragment to carboxylic acids to form amide bonds presents a significant synthetic challenge. The exocyclic C2-amino group is notoriously weakly nucleophilic. This is caused by the electron-withdrawing nature of the endocyclic pyridine nitrogen, which delocalizes the lone pair of the exocyclic amine via resonance [1]. While the thiomorpholine group at C6 provides minor electron donation via its nitrogen atom, it is insufficient to overcome the inherent deactivation of the 2-aminopyridine system. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor conversions, necessitating advanced electrophilic activation strategies[2].

To successfully acylate 6-thiomorpholin-4-ylpyridin-2-amine, the electrophilicity of the carboxylic acid must be dramatically enhanced, or the nucleophilicity of the amine must be artificially increased.

G A Carboxylic Acid (Substrate) C Mixed Phosphonic Anhydride (Highly Electrophilic) A->C Activation B T3P + DIPEA (Activation Reagents) B->C E Amide Target + Water-Soluble Byproducts C->E Nucleophilic Attack D 6-Thiomorpholin-4-ylpyridin-2-amine (Weak Nucleophile) D->E

Mechanistic pathway of T3P-mediated amide coupling with weakly nucleophilic 2-aminopyridines.

Reagent Selection & Quantitative Comparison

Selecting the correct reagent is dictated by the steric hindrance of the carboxylic acid and the presence of epimerization-prone chiral centers.

  • Propylphosphonic Anhydride (T3P): T3P is the gold standard for coupling epimerization-prone acids with weak nucleophiles like 2-aminopyridines [2]. T3P reacts with the carboxylic acid to form a highly reactive mixed phosphonic anhydride. Unlike O-acylisoureas formed by carbodiimides, this mixed anhydride is sufficiently electrophilic to be attacked by the deactivated 2-amino group.

  • Acid Chloride Generation (Oxalyl Chloride): For sterically hindered carboxylic acids where T3P fails, the "brute force" conversion to an acid chloride using oxalyl chloride and catalytic DMF is required. This generates the most electrophilic carbonyl species possible, ensuring reaction with the weak amine.

  • Base-Promoted Anion Coupling (HATU + NaH): If the acid is sensitive to harsh activation, an alternative is to treat the 6-thiomorpholin-4-ylpyridin-2-amine with a strong base (e.g., NaH or LiHMDS) to generate the highly nucleophilic amide anion, which can then attack a moderately activated ester (e.g., HATU-activated) [3].

Quantitative Reagent Comparison
Coupling Reagent / StrategyTypical Yield (%)Epimerization RiskScalabilityOptimal Use Case for 6-Thiomorpholin-4-ylpyridin-2-amine
T3P (50% in EtOAc) 75 - 95%Very LowExcellentFirst-line choice; chiral acids; standard couplings.
Oxalyl Chloride / DMF 60 - 90%HighGoodSterically hindered aliphatic or aryl acids.
HATU + NaH (Deprotonation) 50 - 80%ModeratePoorBase-stable acids where T3P yields are sluggish.
EDC / HOBt < 20%LowGoodNot recommended due to low amine nucleophilicity.

Experimental Protocols

Protocol A: T3P-Mediated Amidation (First-Line Strategy)

This protocol leverages the high reactivity of the T3P mixed anhydride while maintaining mild conditions to prevent degradation of the thiomorpholine ring.

Workflow Step1 1. Dissolve Acid & Amine in EtOAc or DMF Step2 2. Add DIPEA (3.0 eq) Cool to 0 °C Step1->Step2 Step3 3. Dropwise Addition of T3P (50% wt in EtOAc) Step2->Step3 Step4 4. Warm to 25-60 °C Stir for 12-24 h Step3->Step4 Step5 5. Aqueous Workup (Removes Phosphonic Acid) Step4->Step5

Step-by-step experimental workflow for T3P-mediated amidation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 6-Thiomorpholin-4-ylpyridin-2-amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • T3P (50% wt. solution in EtOAc) (1.5 - 2.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and 6-thiomorpholin-4-ylpyridin-2-amine (1.1 eq) in anhydrous EtOAc (or DMF if solubility is an issue) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add the T3P solution (1.5 eq, 50% in EtOAc) dropwise over 10 minutes to control the exothermic formation of the mixed anhydride.

    • Self-Validation Check: Withdraw a 5 µL aliquot, quench in LC-MS grade Methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms the successful activation of the carboxylic acid.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If LC-MS indicates slow conversion after 4 hours, heat the mixture to 60 °C. The electron-donating thiomorpholine group usually allows completion within 12-18 hours at room temperature.

  • Workup: Dilute the mixture with additional EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The T3P byproducts (propanephosphonic acid) are highly water-soluble and partition entirely into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH) if necessary.

Protocol B: Acid Chloride "Brute Force" Method

Reserved for sterically encumbered acids (e.g., neo-pentyl or ortho-substituted aryl acids) where T3P fails to drive the reaction to completion.

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) at 0 °C. Add catalytic DMF (0.05 eq) followed by dropwise addition of Oxalyl Chloride (1.5 eq).

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.

    • Self-Validation Check: The solution should turn clear. Concentrate the mixture to dryness under a stream of nitrogen to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 6-thiomorpholin-4-ylpyridin-2-amine (1.0 eq) and Pyridine (2.5 eq) in DCM at 0 °C.

  • Addition: Dropwise add the acid chloride solution to the amine solution. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over MgSO₄, and concentrate for purification.

References

  • Zhang, Y., et al. "A sustainable, efficient, and potentially cost-effective approach to the antimalarial drug candidate MMV688533." RSC Advances, 2023. Available at:[Link][1]

  • Dunetz, J. R., et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." Synlett, 2013. Available at:[Link][2]

  • Shapiro, J. D., et al. "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives." Organic Letters, 2024. Available at:[Link][3]

Sources

Application

Topic: Strategic Crystallization of 6-Thiomorpholin-4-ylpyridin-2-amine for Structural Analysis and Polymorph Screening

An Application Note and Protocol from the Crystallography and Formulation Department Abstract This document provides a comprehensive guide to the crystallization of 6-Thiomorpholin-4-ylpyridin-2-amine, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Crystallography and Formulation Department

Abstract

This document provides a comprehensive guide to the crystallization of 6-Thiomorpholin-4-ylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein are designed for researchers and scientists aiming to obtain high-quality single crystals suitable for X-ray diffraction or to perform polymorph screening for solid-state characterization. We move beyond simple step-by-step instructions to explain the underlying principles of method selection, solvent choice, and troubleshooting. The methodologies are grounded in established crystallographic principles and adapted for the specific physicochemical properties anticipated for this molecule, based on an analysis of its constituent moieties: a 2-aminopyridine core and a thiomorpholine substituent.

Introduction: The Importance of the Crystalline State

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, bioavailability, and manufacturability. For a molecule like 6-Thiomorpholin-4-ylpyridin-2-amine, which contains multiple hydrogen bond donors and acceptors, the potential for polymorphism—the ability to exist in multiple crystal forms—is significant. Each polymorph can exhibit different physical properties. Therefore, obtaining and characterizing the crystalline form is not merely an academic exercise; it is a critical step in drug development.

The thiomorpholine moiety, often used as a replacement for morpholine, increases lipophilicity and can be a site for metabolism.[1] The 2-aminopyridine scaffold is a well-known pharmacophore that engages in specific hydrogen bonding patterns, often forming predictable supramolecular assemblies like chains or dimers.[2] Understanding how these two structural components interact in the solid state is key to predicting the compound's behavior. This guide provides the strategic framework and tactical protocols to elucidate that structure.

Pre-Crystallization Analysis: A Predictive Approach

Success in crystallization begins with a thorough understanding of the target molecule. While specific experimental data for 6-Thiomorpholin-4-ylpyridin-2-amine is not widely published, a robust experimental design can be formulated by analyzing its structural features.

2.1. Molecular Structure and Physicochemical Profile

  • Hydrogen Bond Donors: Primary amine (-NH2).

  • Hydrogen Bond Acceptors: Pyridinic nitrogen, thiomorpholine nitrogen.

  • Lipophilicity: The thiomorpholine group and pyridine ring contribute to moderate lipophilicity.[1]

  • Basicity: The molecule possesses two basic centers: the pyridinic nitrogen and the thiomorpholine nitrogen. This allows for the possibility of salt formation with various acids, which can be an effective strategy for crystallization if the freebase proves difficult.[3][4]

2.2. Predicted Solubility Profile A preliminary solvent screen is the cornerstone of any crystallization project. The goal is to identify solvents in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures (for cooling crystallization) or a solvent system comprising a "good" solvent and a "poor" (or anti-) solvent.[3]

Solvent ClassExample SolventsPredicted SolubilityRationale & Potential Use
Protic Solvents Methanol, EthanolHighLikely to be good primary solvents for dissolving the material. Protic solvents can form hydrogen bonds and may lead to the formation of solvates or hydrates.[3] Ideal for slow evaporation or as the "good" solvent in an anti-solvent system.
Aprotic Polar Acetone, AcetonitrileModerate to HighGood dissolving power. Their higher vapor pressure makes them suitable for slow evaporation and vapor diffusion techniques.
Ethers THF, 2-MeTHFModerateLess polar than alcohols, may provide the moderate solubility needed for slow cooling methods.
Esters Ethyl AcetateLow to ModerateCan be an excellent choice for achieving the slight supersaturation needed for growing large, well-ordered crystals.
Hydrocarbons Heptane, TolueneVery LowUnlikely to be primary solvents but are excellent candidates for use as anti-solvents.[3] Toluene's aromaticity might offer favorable π-stacking interactions.
Chlorinated DichloromethaneModerateGood solvent, but often evaporates too quickly, leading to rapid precipitation rather than slow crystal growth. Best used in vapor diffusion setups.

2.3. The Critical Role of Purity Impurities can significantly inhibit or alter crystallization by interfering with the formation of the crystal lattice, potentially leading to oiling out or the precipitation of amorphous solid.[3][5] It is imperative to use material of the highest possible purity (>98%). Purification via column chromatography or an acid/base extraction protocol can be effective for removing persistent impurities.[6][7]

Crystallization Strategy and Method Selection

The path to a crystal is guided by the principle of achieving a state of supersaturation from which the compound can slowly and controllably precipitate. The choice of method depends primarily on the compound's solubility and stability.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Purified Compound (>98% Purity) sol_screen Perform Solvent Solubility Screen (Table 1 Data) start->sol_screen eval_sol Evaluate Solubility Profile sol_screen->eval_sol mod_sol Moderate Solubility at RT, High Solubility when Heated? eval_sol->mod_sol Thermally Stable? good_poor Good Solvent / Poor Anti-Solvent Pair Found? mod_sol->good_poor No cooling Method: Cooling Crystallization mod_sol->cooling Yes low_mod_sol Low to Moderate Solubility in a Volatile Solvent? good_poor->low_mod_sol No antisolvent Method: Anti-Solvent Crystallization good_poor->antisolvent Yes evaporation Method: Slow Evaporation or Vapor Diffusion low_mod_sol->evaporation Yes end_node Proceed to Protocol low_mod_sol->end_node No, Re-evaluate (Consider Salt Forms) cooling->end_node antisolvent->end_node evaporation->end_node

Caption: Decision workflow for selecting a primary crystallization technique.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Initial Solvent and Salt Screening (Microscale)
  • Preparation: In several 1-dram vials, place ~5-10 mg of 6-Thiomorpholin-4-ylpyridin-2-amine.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, water) dropwise while stirring until the solid dissolves. Record the approximate volume needed.

  • Heating: For vials where the solid did not dissolve in ~1 mL of solvent, gently warm the mixture to 50-60°C. If the solid dissolves, it is a good candidate for cooling crystallization.[3]

  • Salt Screen: For vials where solubility is poor, add a drop of a dilute acid solution (e.g., 1M HCl in isopropanol, or a solution of citric acid in THF). If dissolution occurs, this indicates the formation of a more soluble salt, which can then be crystallized.[4]

  • Observation: Loosely cap the vials and leave them undisturbed. Observe over 24-72 hours for signs of crystal formation, oiling out, or amorphous precipitation.

Protocol 2: Slow Evaporation

This method is ideal for compounds that are reasonably soluble at room temperature in a volatile solvent.

  • Dissolution: Dissolve 20-50 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, or ethyl acetate) in a clean vial.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, new vial to remove any particulate matter. This step is critical to avoid unwanted nucleation sites.[5]

  • Evaporation: Cover the vial with paraffin film and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate. A slower rate generally yields better quality crystals.[3]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 3: Cooling Crystallization

This is the preferred method when a solvent is found that shows a significant increase in solubility with temperature.

  • Dissolution: In a small flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (e.g., 60-80°C) to create a saturated solution.

  • Hot Filtration (Optional): If any impurities are visible, perform a hot filtration to remove them.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Sub-Ambient Cooling: If no crystals form at room temperature, transfer the solution to a refrigerator (4°C) or freezer (-20°C).

  • Isolation: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under a vacuum.

G start Start: Purified Compound + Selected Solvent dissolve 1. Dissolution (Add heat if necessary) start->dissolve filter 2. Filter Solution (Remove Particulates) dissolve->filter supersaturate 3. Induce Supersaturation filter->supersaturate nucleation 4. Nucleation (Seed crystal or spontaneous) supersaturate->nucleation growth 5. Crystal Growth (Maintain stable conditions) nucleation->growth isolation 6. Isolation & Drying (Filtration, Vacuum) growth->isolation end End: Crystalline Solid isolation->end

Caption: Generalized workflow of the crystallization process.

Protocol 4: Anti-Solvent Crystallization

This technique is effective when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, THF).

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean flask.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., water, heptane) dropwise to the solution while gently stirring until slight turbidity (cloudiness) is observed.[3]

  • Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate until the solution is clear or only faintly turbid.

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals should form at the interface or as the system slowly equilibrates.

Troubleshooting Common Crystallization Issues

Even with careful planning, challenges are common. The following table outlines potential problems and solutions.[3]

IssuePossible CauseSuggested Solution
Oiling Out / Amorphous Precipitate Supersaturation is too high; cooling or anti-solvent addition is too rapid.Decrease the initial concentration. Slow down the rate of cooling or anti-solvent addition. Re-dissolve the oil by warming and allow it to cool even more slowly. Try a different solvent system.
No Crystal Formation Solution is not sufficiently supersaturated; nucleation is inhibited.Concentrate the solution by slow evaporation. Cool the solution to a lower temperature. Add an anti-solvent. If a crystal form is known, add a seed crystal. Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Crystals are Very Small or Needle-like High degree of supersaturation leading to rapid nucleation and insufficient growth time; excessive agitation.Reduce the initial concentration. Ensure a very slow rate of cooling or evaporation. Avoid any agitation or vibration during the crystal growth phase.
Formation of Salt vs. Freebase pH of the solution is not optimal.The pH can be critical for molecules with basic and acidic groups.[3] For this compound, ensure conditions are basic if the freebase is desired. If crystallizing a salt, ensure the stoichiometry of the acid is controlled.

Crystal Characterization

Once crystals are obtained, they must be characterized to confirm their identity and form.

  • Optical Microscopy: The first step is to visually inspect the crystals under a microscope to assess their quality, morphology, and whether the sample is homogeneous.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional atomic structure of a molecule and confirming its crystal lattice.

  • Powder X-ray Diffraction (PXRD): Used to analyze a bulk sample and is a primary tool for polymorph screening and quality control.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): These thermal methods provide information on melting points, desolvation events, and thermal stability, which are crucial for distinguishing between polymorphs and solvates.[8]

  • Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can detect differences in hydrogen bonding and molecular conformation between different polymorphs.[2]

Conclusion

The crystallization of 6-Thiomorpholin-4-ylpyridin-2-amine is a tractable but systematic process. By leveraging a predictive understanding of the molecule's physicochemical properties, researchers can strategically select from a suite of established crystallization techniques. The protocols for slow evaporation, cooling crystallization, and anti-solvent addition provide robust starting points. Meticulous attention to purity, the rate of inducing supersaturation, and systematic troubleshooting are paramount to success. The application of these methods will enable the generation of high-quality crystalline material essential for advancing drug development and fundamental chemical research.

References

  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. Benchchem.
  • Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors. Google Patents (CN107949560B).
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications.
  • Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. Google Patents (CZ333094A3).
  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.

Sources

Method

Handling and storage protocols for sensitive pyridine amines

Abstract & Scope Pyridine amines (aminopyridines) are ubiquitous scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors and GPCR ligands. However, their specific electronic properties—n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Pyridine amines (aminopyridines) are ubiquitous scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors and GPCR ligands. However, their specific electronic properties—namely the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amine—render them susceptible to oxidative degradation, carbonation, and hygroscopic deliquescence. This Application Note provides a standardized technical framework for the storage, handling, and purification of sensitive aminopyridines (e.g., 2-, 3-, and 4-aminopyridine derivatives) to ensure high biological assay fidelity and synthetic reproducibility.

Chemical Instability Mechanisms

To handle these reagents effectively, researchers must understand the causality of their degradation.

Oxidative N-Oxide Formation

Unlike simple anilines, aminopyridines possess two nitrogen centers. The pyridine ring nitrogen is electron-rich, particularly in 4-aminopyridine (pKa ~9.17) and 2-aminopyridine (pKa ~6.86), due to resonance donation from the exocyclic amine.[1]

  • Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, attacks the ring nitrogen to form Pyridine N-Oxides . This transformation changes the polarity and solubility of the compound, often appearing as a darkening or "oiling out" of solid samples.

  • Impact: N-oxides are potent metabolic metabolites but unwanted synthetic impurities that can arrest palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).

Hygroscopicity and Hydrolysis

3-Aminopyridine is notably hygroscopic.[2] Upon exposure to ambient humidity (Relative Humidity > 40%), the crystal lattice disrupts, leading to deliquescence (liquefaction).

  • Consequence: Absorbed water introduces mass errors during weighing (stoichiometry failure) and promotes hydrolysis of sensitive coupling partners (e.g., acid chlorides, isocyanates) in subsequent steps.

Carbonation

The high basicity of 4-aminopyridine allows it to act as a "CO2 sponge," reacting with atmospheric carbon dioxide to form carbamate salts or carbonates on the surface of the solid. This "crust" is often insoluble in organic solvents, leading to filtration losses.

Storage Protocols

Storage strategies must be stratified based on the basicity and physical state of the specific aminopyridine.

Table 1: Storage Conditions by Derivative Type
Compound ClasspKa (Conj. Acid)Primary RiskStorage ProtocolMax Shelf Life (Open)
4-Aminopyridines ~9.17 (Highly Basic)Carbonation, OxidationGlovebox (N2) or Taped Desiccator< 24 Hours
2-Aminopyridines ~6.86 (Mod. Basic)Oxidation, DimerizationAmber Vial, Parafilm, +4°C1 Week
3-Aminopyridines ~6.00 (Weak Base)Hygroscopicity Desiccator with P2O5 or CaSO4< 48 Hours
Halogenated Derivs VariablePhotolysis (C-X bond)Foil-wrapped, -20°CIndefinite (if sealed)
The "Argon Blanket" Technique

For benchtop storage of frequently used reagents where a glovebox is impractical:

  • After use, flush the headspace of the vial with a gentle stream of dry Argon (heavier than air) for 10 seconds.

  • Immediately cap and seal with Parafilm M®.

  • Why: Argon displaces oxygen and moisture more effectively than Nitrogen due to its density, creating a stable inert barrier directly above the solid surface.

Purification & Workup Methodologies

Standard acidic silica gel chromatography is often fatal for aminopyridines. The basic nitrogen interacts strongly with acidic silanols (Si-OH), resulting in:

  • Broad, tailing peaks (poor resolution).

  • Irreversible adsorption (yield loss).

  • Co-elution with impurities.

Protocol: Basified Silica Gel Chromatography

This self-validating protocol neutralizes the stationary phase to ensure sharp elution bands.

Reagents:

  • Silica Gel (Standard Flash Grade, 40-63 µm).

  • Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH).

  • Mobile Phase (e.g., DCM/MeOH).

Step-by-Step Procedure:

  • Slurry Preparation: Suspend the required amount of silica gel in the starting mobile phase containing 1% v/v Triethylamine .[3]

  • Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the mobile phase without amine to remove excess base (optional, but recommended for MS-sensitive compounds).

  • Loading: Dissolve the crude aminopyridine in a minimum volume of DCM containing 0.5% Et3N. Load gently.

  • Elution: Run the gradient. The aminopyridine will elute as a sharp, symmetrical band rather than a streak.

Workup: The "Salting Out" Extraction

Aminopyridines are highly water-soluble, making aqueous extraction difficult.

  • pH Adjustment: Adjust the aqueous layer to pH > 12 using 2M NaOH (ensures the pyridine is fully deprotonated and organic-soluble).

  • Saturation: Saturate the aqueous phase with NaCl (brine).

  • Extraction: Extract with CHCl3/Isopropanol (3:1) rather than pure DCM or EtOAc. This solvent mixture is more polar and disrupts hydrogen bonding with water, significantly improving recovery.

Visualization: Purification Decision Tree

The following diagram outlines the logical flow for selecting the correct purification method based on impurity profile and compound stability.

PurificationWorkflow Start Crude Aminopyridine Reaction Mixture CheckTLC Analyze TLC (DCM/MeOH + 1% Et3N) Start->CheckTLC Streak Does it Streak/Tail? CheckTLC->Streak YesStreak Acidity Issue Streak->YesStreak Yes NoStreak Solubility/Polarity Issue Streak->NoStreak No MethodA Method A: Basified Silica Column (1% Et3N in Slurry) YesStreak->MethodA Standard MethodB Method B: Neutral Alumina Stationary Phase YesStreak->MethodB If Acid Sensitive MethodC Method C: Reverse Phase (C18) Buffer: 0.1% NH4HCO3 (Basic) NoStreak->MethodC High Polarity Final Pure Free Base Aminopyridine MethodA->Final MethodB->Final MethodC->Final

Caption: Logic flow for selecting purification stationary phases to prevent tailing and yield loss in basic aminopyridines.

QC & Analysis Protocols

Verifying the purity of aminopyridines requires specific instrument parameters to avoid false negatives.

  • NMR Spectroscopy:

    • Problem: Exchangeable amine protons (-NH2) often appear as extremely broad humps or disappear entirely in wet CDCl3.

    • Solution: Use DMSO-d6 or CD3OD . If using CDCl3, add a single drop of D2O to shake and exchange the protons (they will disappear), confirming their identity by subtraction.

  • LC-MS Analysis:

    • Problem: In standard acidic mobile phases (0.1% Formic Acid), aminopyridines elute in the void volume (dead time) due to high polarity.

    • Solution: Use a High pH Mobile Phase (10mM Ammonium Bicarbonate, pH 10). This keeps the amine deprotonated (neutral), increasing retention on the C18 column and improving peak shape.

Visualization: Storage & Handling Workflow

This diagram illustrates the critical decision points for handling these materials from receipt to bench.

StorageProtocol Receipt Reagent Receipt PhysicalState Physical State? Receipt->PhysicalState Solid Solid / Powder PhysicalState->Solid Crystalline Liquid Oil / Low Melt PhysicalState->Liquid Amorphous HygroCheck Is it Hygroscopic? (e.g. 3-AP) Solid->HygroCheck Freezer -20°C Storage (Amber Vial) Liquid->Freezer Prevent Oxidation Desiccator Desiccator Cabinet (+ P2O5) HygroCheck->Desiccator Yes Glovebox Glovebox / Schlenk (N2/Ar) HygroCheck->Glovebox No (General) Desiccator->Glovebox If High Purity Req.

Caption: Decision matrix for storage conditions based on physical state and hygroscopicity.

References

  • US Environmental Protection Agency (EPA). (2009). Chemical Profile: Aminopyridines (2-, 3-, and 4-).[4][5] Technical Review of Toxicological and Chemical Properties. [Link]

  • National Institutes of Health (NIH) / PMC. (2015). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • Organic Syntheses. (1950). 3-Aminopyridine: Handling and Synthesis Procedures. Coll. Vol. 3, p.30. [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Deactivated Silica. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing heteroaryl amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing heteroaryl amines. The synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine presents a unique intersection of chemoselectivity and catalyst stability challenges.

This guide is designed to troubleshoot the two primary synthetic routes: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) . By understanding the underlying mechanistic causality of these reactions, you can transform erratic yields into a robust, self-validating process.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My Buchwald-Hartwig coupling of 2-amino-6-chloropyridine and thiomorpholine stalls at 20-30% conversion. How can I drive this to completion?

The Causality: This is a classic manifestation of catalyst poisoning. Thiomorpholine contains a thioether moiety. Sulfur is a "soft" electron donor that strongly coordinates to soft transition metals like Palladium, forming off-cycle, inactive Pd-S dead-end complexes. The Solution: You must use sterically demanding, electron-rich ligands that physically shield the palladium center from sulfur coordination. Bidentate phosphine ligands like BINAP or DPPF are highly effective at preventing off-cycle dimerization and poisoning[1]. Alternatively, bulky monodentate biarylphosphines (e.g., RuPhos or XPhos) designed for secondary cyclic amines will accelerate the reductive elimination step before sulfur can coordinate[2]. Additionally, utilizing a Pd pre-catalyst avoids the need for in situ reduction of Pd(II), ensuring rapid generation of the active LPd(0) species[2].

Q2: How do I prevent the primary amine on my starting material (2-amino-6-chloropyridine) from competing with thiomorpholine?

The Causality: 2-amino-6-chloropyridine possesses an unprotected primary amine (C2-NH2). If your base is too strong, it will deprotonate this primary amine, leading to competitive cross-coupling (oligomerization) and rapid consumption of your starting material into unwanted byproducts. The Solution: Base selection is critical. Avoid strong alkoxide bases like NaOtBu (pKaH ≈ 19) or LHMDS, which can deprotonate the heteroaromatic amine[2]. Instead, employ weaker, inorganic bases such as


 or 

[3]. While these bases have a lower reaction rate, they ensure strict chemoselectivity for the more nucleophilic secondary amine (thiomorpholine).
Q3: I am trying to avoid Palladium entirely due to API heavy-metal impurity limits. Can I synthesize this via SNAr, and why is my current yield so low?

The Causality: You can use SNAr, but 2-amino-6-chloropyridine is highly electron-rich. The C2-amino group donates electron density into the pyridine ring via resonance (+M effect), significantly deactivating the C6-position toward nucleophilic attack. The Solution: To overcome this electronic deactivation, you must alter the leaving group and the thermodynamics:

  • Switch the Electrophile: Use 2-amino-6-fluoropyridine instead of the chloro-derivative. Fluoride is a vastly superior leaving group in SNAr because its high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

  • Thermal Drive: SNAr with deactivated pyridines requires high-boiling polar aprotic solvents (e.g., NMP or DMSO) at 130–150 °C with a large excess (3-5 equivalents) of thiomorpholine to drive the equilibrium.

Part 2: Quantitative Data & Condition Comparison

Summarizing the optimal parameters for both routes allows for rapid experimental design and comparison.

ParameterBuchwald-Hartwig Amination (Preferred)Nucleophilic Aromatic Substitution (SNAr)
Optimal Electrophile 2-Amino-6-chloropyridine2-Amino-6-fluoropyridine
Nucleophile Equivalents 1.2 eq Thiomorpholine3.0 - 5.0 eq Thiomorpholine
Catalyst / Ligand

(2 mol%) / RuPhos (4 mol%)
None required
Optimal Base

(2.0 eq)
DIPEA (2.0 eq) or

Solvent & Temp Toluene or 1,4-Dioxane (90–110 °C)[4]NMP or DMSO (130–150 °C)
Typical Yield 75% - 90%40% - 65%
Primary Failure Mode Pd-S catalyst poisoningSubstrate degradation / Oxidation at high heat

Part 3: Experimental Protocols & Self-Validating Systems

Protocol A: Optimized Buchwald-Hartwig Amination

This protocol utilizes steric shielding to prevent sulfur poisoning and a weak base to ensure chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 mmol, 128.5 mg),

    
     (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg), and anhydrous 
    
    
    
    (2.0 mmol, 651 mg).
  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to ensure an oxygen-free environment[4].

  • Reagent Addition: Add anhydrous Toluene (5.0 mL) and thiomorpholine (1.2 mmol, 123.8 mg) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Self-Validation Checkpoints:

  • In-Process Control (IPC): LC-MS analysis of the crude mixture must show the disappearance of the starting material (

    
     129.0 
    
    
    
    ) and the emergence of the target product peak at
    
    
    196.1
    
    
    .
  • Structural Integrity:

    
     NMR (DMSO-
    
    
    
    ) must confirm the presence of the intact thiomorpholine ring (two distinct multiplets around
    
    
    3.7 ppm and
    
    
    2.6 ppm, integrating for 4H each) without oxidation to the sulfoxide.
Protocol B: High-Temperature SNAr

Use this protocol if transition-metal catalysis is strictly prohibited.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial or pressure tube, combine 2-amino-6-fluoropyridine (1.0 mmol, 112.1 mg) and thiomorpholine (4.0 mmol, 412.8 mg).

  • Solvent & Base: Add anhydrous NMP (3.0 mL) and DIPEA (2.0 mmol, 348

    
    L).
    
  • Reaction: Seal the tube and heat conventionally at 140 °C for 24 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) to precipitate the crude product. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual NMP, dry over 
    
    
    
    , and concentrate.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination, specifically highlighting the critical off-cycle poisoning pathway that occurs when unshielded palladium interacts with the sulfur atom of thiomorpholine.

G Pd_Pre Pd Precatalyst (e.g., Pd2(dba)3) Pd_0 Active Pd(0)L_n (Shielded by RuPhos) Pd_Pre->Pd_0 Activation Ox_Add Oxidative Addition Complex [Ar-Pd(II)(L_n)-X] Pd_0->Ox_Add + 2-Amino-6-halopyridine Poison Catalyst Poisoning (Pd-S Coordination Dead-End) Pd_0->Poison Unshielded Pd (Poor Ligand Choice) Amine_Coord Amine Coordination [Ar-Pd(II)(L_n)(NHR2)]+ Ox_Add->Amine_Coord + Thiomorpholine Ox_Add->Poison S-coordination Displaces Ligand Amido_Comp Amido Complex [Ar-Pd(II)(L_n)-NR2] Amine_Coord->Amido_Comp + Base (Cs2CO3) - HX Product Product Formation 6-Thiomorpholin-4-ylpyridin-2-amine Amido_Comp->Product Reductive Elimination Product->Pd_0 Catalytic Turnover

Catalytic cycle of Buchwald-Hartwig amination highlighting the Pd-S poisoning off-cycle.

Part 5: References

  • Buchwald–Hartwig amination Wikipedia[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Buchwald-Hartwig Amination - Reagent Guides ACS GCI Pharmaceutical Roundtable[Link]

Sources

Optimization

Troubleshooting solubility issues of 6-Thiomorpholin-4-ylpyridin-2-amine in DMSO

Welcome to the technical support center for 6-Thiomorpholin-4-ylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Thiomorpholin-4-ylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO). As this appears to be a novel or non-commercially available compound, this guide synthesizes data from structurally related molecules to provide a robust framework for its successful use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 6-Thiomorpholin-4-ylpyridin-2-amine and how do they influence its solubility in DMSO?

While specific experimental data for 6-Thiomorpholin-4-ylpyridin-2-amine is not publicly available, we can infer its properties from its constituent chemical moieties: a 2-aminopyridine core and a thiomorpholine substituent.

  • 2-Aminopyridine Core: The aminopyridine portion of the molecule is a polar heterocyclic system. The presence of the amino group allows for hydrogen bonding. Similar compounds, like 4-aminopyridine, exhibit good solubility in polar organic solvents such as DMSO, ethanol, and dimethylformamide, with a reported solubility of approximately 30 mg/mL in DMSO[1]. The solubility of 2-aminopyridine in DMSO is also well-documented[2].

  • Thiomorpholine Substituent: Thiomorpholine is a saturated heterocyclic compound that is miscible with water and organic solvents[3]. Its presence is not expected to negatively impact solubility in DMSO. However, the sulfur atom in the thiomorpholine ring is a potential site for oxidation, which could affect the compound's stability over time.

Based on these components, 6-Thiomorpholin-4-ylpyridin-2-amine is predicted to have good solubility in DMSO.

PropertyPredictionRationale / Reference
Molecular Formula C₉H₁₃N₃SBased on chemical structure.
Molecular Weight 195.29 g/mol Based on chemical structure.
Appearance Likely a crystalline solidBased on similar aminopyridine compounds[1].
Solubility in DMSO Predicted to be ≥ 30 mg/mLBased on the solubility of 4-aminopyridine in DMSO[1].
Aqueous Solubility Low to moderate, pH-dependentThe basic aminopyridine moiety suggests that solubility will increase in acidic aqueous solutions[4].

Q2: I am having difficulty dissolving 6-Thiomorpholin-4-ylpyridin-2-amine in DMSO. What are the common causes and how can I troubleshoot this?

If you are experiencing solubility issues, it is important to systematically investigate the potential causes. The troubleshooting workflow below outlines a series of steps to identify and resolve the problem.

Troubleshooting_Solubility start Start: Solubility Issue Observed check_purity 1. Verify Compound Purity and Identity start->check_purity check_solvent 2. Assess DMSO Quality check_purity->check_solvent Purity Confirmed dissolution_technique 3. Optimize Dissolution Technique check_solvent->dissolution_technique DMSO is Anhydrous heating Gentle Heating (30-40°C) dissolution_technique->heating sonication Sonication dissolution_technique->sonication vortexing Vortexing dissolution_technique->vortexing solubility_testing 4. Perform a Systematic Solubility Test heating->solubility_testing sonication->solubility_testing vortexing->solubility_testing outcome Outcome solubility_testing->outcome

Caption: Troubleshooting workflow for solubility issues.

Troubleshooting Steps:

  • Verify Compound Purity and Identity: Impurities can significantly impact the solubility of a compound. If possible, verify the purity and identity of your sample using analytical techniques such as NMR or LC-MS.

  • Assess DMSO Quality: The quality of your DMSO is critical.

    • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds[5]. Use fresh, anhydrous, or spectrophotometric grade DMSO.

    • Degradation: Over time, DMSO can degrade to form dimethyl sulfide and other impurities. Store DMSO properly in a tightly sealed, dark container.

  • Optimize Dissolution Technique:

    • Gentle Heating: Gently warming the solution to 30-40°C can help to increase the rate of dissolution. Avoid excessive heat, as this can lead to compound degradation.

    • Sonication: Using an ultrasonic bath can provide energy to break up solid particles and enhance dissolution.

    • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

  • Perform a Systematic Solubility Test: If the above steps do not resolve the issue, a systematic solubility test can determine the compound's approximate solubility in your specific lot of DMSO. See the protocol below.

Q3: How should I prepare a stock solution of 6-Thiomorpholin-4-ylpyridin-2-amine in DMSO?

For reproducible experimental results, it is crucial to prepare stock solutions accurately.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular weight of 6-Thiomorpholin-4-ylpyridin-2-amine = 195.29 g/mol .

    • For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 0.001 L * 195.29 g/mol = 0.0019529 g = 1.95 mg.

  • Weigh the compound: Accurately weigh out the calculated mass of the compound using an analytical balance.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Use a combination of vortexing, gentle heating (30-40°C), and/or sonication to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles remaining.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to minimize water absorption and degradation.

Q4: What are the potential stability issues with 6-Thiomorpholin-4-ylpyridin-2-amine in DMSO, and how can I mitigate them?

The primary stability concern for this molecule is the potential for oxidation of the sulfur atom in the thiomorpholine ring.

Oxidation_Pathway compound 6-Thiomorpholin-4-ylpyridin-2-amine sulfoxide 6-(1-Oxothiomorpholin-4-yl)pyridin-2-amine (Sulfoxide) compound->sulfoxide Oxidation sulfone 6-(1,1-Dioxothiomorpholin-4-yl)pyridin-2-amine (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Potential oxidation pathway of the thiomorpholine moiety.

Mitigation Strategies:

  • Use High-Purity DMSO: Lower quality DMSO may contain oxidizing impurities.

  • Inert Atmosphere: For long-term storage or sensitive applications, consider aliquoting the stock solution under an inert gas like argon or nitrogen to prevent oxidation.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use.

  • Monitor Stability: If you suspect degradation, you can use analytical techniques like LC-MS to check for the appearance of new peaks corresponding to the oxidized forms of the compound.

Advanced Troubleshooting

Q5: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?

This is a common issue for compounds with low aqueous solubility. The aminopyridine moiety suggests that the aqueous solubility of 6-Thiomorpholin-4-ylpyridin-2-amine will be pH-dependent[4].

  • Lower the pH: The 2-amino group on the pyridine ring is basic. Lowering the pH of your aqueous buffer (e.g., to pH 5-6) will protonate this group, increasing the compound's aqueous solubility.

  • Use Co-solvents: In some cell-based assays, small amounts of co-solvents like ethanol or polyethylene glycol (PEG) can be used in the final medium to help maintain solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Reduce the Final Concentration: It may be necessary to work at a lower final concentration of the compound in your aqueous-based assay.

References

  • Solubility of Things. (n.d.). 4-Aminopyridine. [Link]

  • Gong, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Thiomorpholin-4-ylpyridin-2-amine

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 1, 2026 Introduction Welcome to the technical support hub for 6-Thiomorpholin-4-ylpyridin-2-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 1, 2026

Introduction

Welcome to the technical support hub for 6-Thiomorpholin-4-ylpyridin-2-amine . This intermediate is a critical scaffold in kinase inhibitor development (targeting ATR/DNA-PK pathways). Its purification presents a unique "triad of trouble" for medicinal chemists:

  • Basicity: The molecule contains multiple basic nitrogen centers, leading to streaking on silica.

  • Polarity: The thiomorpholine ring increases polarity, making separation from starting materials difficult.

  • Sulfur Sensitivity: The thioether moiety is prone to oxidation (S-oxide formation), often mistaken for "impurity X" in LCMS.

This guide moves beyond standard protocols, offering mechanistic insights and self-validating workflows to ensure >98% purity.

Module 1: Removing Excess Thiomorpholine (The "Sticky" Impurity)

User Query: "I used excess thiomorpholine to drive the


 reaction to completion, but I cannot remove the unreacted traces. It co-elutes on TLC."
The Mechanism

The most common error is attempting to remove thiomorpholine (a secondary amine) solely via chromatography. The most effective separation exploits the pKa differential between the impurity and the product.

  • Thiomorpholine pKa (Conjugate Acid): ~9.0 [1]

  • Product (Aminopyridine) pKa: ~6.8–7.2 (estimated based on 2-aminopyridine core) [2]

Protocol: The "Goldilocks" pH Extraction

You must target a pH window where the thiomorpholine remains protonated (water-soluble) while the product is deprotonated (organic-soluble).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with amine-rich aqueous layers.

  • The Acid Wash (Fail-Safe): Wash the organic layer with 0.5 M HCl .

    • Result: Both product and thiomorpholine move to the aqueous layer. Discard the organic layer (removes non-basic impurities).[1]

  • The pH Adjustment (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated NaHCO₃ or 1M NaOH until the pH reaches exactly 8.0–8.5 .

    • Why? At pH 8.2, Thiomorpholine (pKa 9.0) is ~85% protonated (remains in water). The Product (pKa ~7.0) is >90% deprotonated (precipitates or oils out).

  • Extraction: Extract the aqueous mixture 3x with EtOAc.

  • Validation: Check the organic layer by TLC.[2] The "draggy" baseline spot of thiomorpholine should be absent.

Module 2: Chromatography & Tailing Issues

User Query: "My product streaks across the column, and I'm losing yield in mixed fractions."

The Root Cause

Aminopyridines possess a pyridine nitrogen with a lone pair that interacts strongly with the acidic silanol groups (


) on silica gel. This hydrogen bonding causes peak broadening (tailing).
Troubleshooting Guide
IssueDiagnosisSolution
Severe Tailing Product spans >10 fractions; TLC spot is comet-shaped.Pre-treat Silica: Slurry silica in Hexane/EtOAc containing 1% Triethylamine (TEA) before packing. Run the column with 0.5% TEA in the eluent [3].
Co-elution Impurity moves just ahead of the product.Switch Solvent System: Change from DCM/MeOH to EtOAc/Hexane . Aminopyridines often separate better in ester-based systems due to different solvation shells.
Ghost Peaks New peaks appear during purification.Check Solvents: DCM can react with amines over long periods. Ensure your DCM is amylene-stabilized, or switch to Chloroform.

Module 3: Handling Sulfur Oxidation (The "Yellowing" Effect)

User Query: "My white solid turned yellow overnight. LCMS shows a mass of M+16."

The Science

The sulfur atom in the thiomorpholine ring is a "soft" nucleophile, highly susceptible to oxidation by atmospheric oxygen or peroxides found in ethers (THF, Dioxane, Diethyl Ether), forming the Sulfoxide (S=O) impurity (


).
Prevention Protocol
  • Solvent Hygiene: Never use THF or ether for workup/recrystallization unless tested negative for peroxides.

  • Antioxidant Additive: If storing the compound in solution for >24 hours, add trace Butylated Hydroxytoluene (BHT) .

  • Workup Speed: Do not leave the compound in solution on the rotovap bath at high temperatures (>45°C) for extended periods.

Module 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying 6-Thiomorpholin-4-ylpyridin-2-amine based on the specific impurities present.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/LCMS Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType ThioExcess Excess Thiomorpholine (Polar/Basic) ImpurityType->ThioExcess Low Rf Amine Oxidation Sulfoxide (M+16) (Polar) ImpurityType->Oxidation M+16 Mass Tailing Product Streaking ImpurityType->Tailing Comet Spot Sol_Thio pH 8.2 Extraction (Keep Organic Layer) ThioExcess->Sol_Thio Sol_Oxid Recrystallize from EtOH (Avoid Ethers) Oxidation->Sol_Oxid Sol_Tail Add 1% TEA to Silica Column Tailing->Sol_Tail FinalCheck Final Purity Check (NMR/LCMS) Sol_Thio->FinalCheck Sol_Oxid->FinalCheck Sol_Tail->FinalCheck

Caption: Decision tree for selecting the optimal purification method based on observed impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction if I used a palladium catalyst? A: Acid-base extraction removes organic impurities but not palladium. If you used a Pd-catalyzed coupling (Buchwald-Hartwig), you must add a metal scavenging step.

  • Recommendation: Treat the organic layer with SiliaMetS® Thiol or activated charcoal for 30 minutes at 50°C before the acid wash step.

Q: Is recrystallization possible for this compound? A: Yes. 6-Thiomorpholin-4-ylpyridin-2-amine often crystallizes well from hot Ethanol or Toluene/Hexane mixtures.

  • Warning: Avoid hot Isopropanol if trace oxidants are present, as secondary alcohols can sometimes promote autoxidation in the presence of metals.

Q: Why does my NMR show broad peaks for the thiomorpholine ring? A: This is likely due to restricted rotation or ring flipping of the thiomorpholine chair conformer at room temperature. This is a physical phenomenon, not an impurity. Run the NMR at 50°C; if the peaks sharpen, the compound is pure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]

  • Royal Society of Chemistry (2022). Chromatography Notes: Mitigating Amine Streaking with Triethylamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Sulfur-Containing Pyridines

Status: Operational Ticket ID: S-PYR-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary: The "Double Whammy" Effect Welcome to the technical support hub. If you are reading...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: S-PYR-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Double Whammy" Effect

Welcome to the technical support hub. If you are reading this, you are likely experiencing stalled reactions, low yields, or catalyst precipitation (Pd black) when working with sulfur-containing pyridines.[1]

The Root Cause: You are fighting the Hard and Soft Acids and Bases (HSAB) principle.

  • The Pyridine: The nitrogen lone pair is a borderline base that competes for the metal center.[2]

  • The Sulfur: Thiophenes, thioethers, and thiols are "soft" Lewis bases.[1] Transition metals (Pd, Pt, Rh) are "soft" acids.[1]

The Result: Sulfur binds irreversibly to the active metal sites, effectively "capping" the catalyst and preventing substrate turnover. This guide provides field-proven protocols to bypass this thermodynamic trap.

Module 1: Diagnostic & Triage

User Question: "My reaction stalls at 10-20% conversion. Adding more catalyst doesn't help.[1] Is this poisoning or just slow kinetics?"

Technical Response: This is the classic signature of irreversible poisoning . If it were merely slow kinetics, the reaction would proceed linearly over time.[1] A hard stop suggests the active sites have been fully saturated by a poison (likely trace thiols or the substrate itself).

Diagnostic Workflow
  • The "Mercury Drop" Test (Heterogeneity Test): Add a drop of elemental mercury to a filtered aliquot of your reaction. If the reaction stops completely, your catalysis is heterogeneous (surface-based) and likely suffering from surface occlusion by sulfur.[1]

  • The "Spike" Test: Take a standard reaction (e.g., standard Suzuki coupling without sulfur) that works well. "Spike" it with 10 mol% of your sulfur-pyridine substrate. If the standard reaction fails, your substrate is an intrinsic poison.[1]

Module 2: Hydrogenation Protocols

User Question: "I need to reduce a nitro group or double bond on a pyridine ring containing a thioether. Pd/C failed immediately. What now?"

Technical Response: Standard Pd/C is useless here; sulfur binds Pd stronger than H₂ does.[1] You must switch to a catalyst that is already modified with sulfur, or one that is electronically resistant.[1]

Solution A: The Sulfided Platinum Protocol (Gold Standard)

Catalyst: Pt(S)/C (Sulfided Platinum on Carbon).[1] Mechanism: The catalyst surface is pre-treated with sulfur. This lowers the Lewis acidity of the metal, preventing the strong irreversible binding of the substrate's sulfur, while still allowing H₂ activation.

Experimental Protocol: Hydrogenation of S-Pyridine

  • Loading: Use 5-10 wt% of 5% Pt(S)/C (commercially available).[1]

  • Solvent: Methanol or Ethanol.[1] Tip: Avoid acidic solvents if your sulfur moiety is acid-labile.[1]

  • Pressure: 5–10 bar H₂ (Sulfided catalysts are less active than pure Pd/C and require higher pressure).[1]

  • Temperature: 60–80 °C.

  • Workup: Filter through Celite. The catalyst is robust and less prone to leaching than Pd/C in this context.

Solution B: The Rhodium Option

Catalyst: Rh/C or Rh₂O₃ .[3] Context: Rhodium is often more tolerant of nitrogen poisoning than Palladium. For pyridine ring reduction (to piperidines), Rh/C in acetic acid is superior.[1]

Module 3: Cross-Coupling (Suzuki/Buchwald) Protocols

User Question: "I am trying to couple a chloropyridine-thioether. The Pd(PPh₃)₄ turns black instantly and yields are <5%."

Technical Response: Triphenylphosphine (PPh₃) is a weak ligand.[1] The sulfur in your substrate displaces it, causing the Palladium to aggregate into inactive "Pd black." You need Bulky, Electron-Rich Ligands that bind Pd tighter than the sulfur does.[1]

The "Shield" Strategy: Ligand Selection

Use ligands that create a steric shell around the Pd center, allowing the oxidative addition of the halide but preventing the coordination of the sulfur atom.

Ligand ClassRecommended LigandWhy it Works
Dialkylbiaryl Phosphines SPhos Designed specifically for S ulfur tolerance.[1] The methoxy groups and cyclohexyl rings create a protective pocket.
Dialkylbiaryl Phosphines XPhos Extremely bulky; excellent for aryl chlorides and preventing N-coordination.[1]
NHC Ligands PEPPSI-IPr The N-Heterocyclic Carbene (NHC) bond to Pd is stronger than any S-Pd bond.[1] Highly robust.
Protocol: SPhos-Pd Catalyzed Coupling

Use this for Suzuki-Miyaura coupling of sulfur-containing pyridines.[1]

  • Pre-catalyst: Use Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%).[1]

    • Better: Use the pre-formed precatalyst SPhos Pd G2 or G3 to skip the activation step.

  • Base: K₃PO₄ (mild, highly effective in biphasic systems).[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.[1]

  • Temperature: 80–100 °C.

  • Procedure:

    • Charge flask with Boronic Acid (1.2 equiv), S-Pyridine Halide (1.0 equiv), SPhos Pd G3 (2 mol%), and Base (2.0 equiv).[1]

    • Evacuate and backfill with Argon (3x).[1] Oxygen is the enemy here; sulfur oxidation leads to disulfides which are potent poisons.

    • Add degassed solvents.[1]

    • Heat to temp.[1]

Module 4: Visualization & Logic

Mechanism of Action & Catalyst Selection

CatalystStrategy Start Substrate: Sulfur-Containing Pyridine ReactionType Identify Reaction Type Start->ReactionType Hydro Hydrogenation (Reduction) ReactionType->Hydro Reducing Coupling Cross-Coupling (C-C / C-N Bond) ReactionType->Coupling Building PdC Standard Pd/C Hydro->PdC Avoid PtS Use Pt(S)/C (Sulfided Platinum) Hydro->PtS Recommended Rh Use Rh/C + AcOH (For Ring Saturation) Hydro->Rh Alternative PPh3 Pd(PPh3)4 Coupling->PPh3 Fails (Displacement) LigandSelect Ligand Selection Strategy Coupling->LigandSelect SPhos SPhos / XPhos (Steric Shielding) LigandSelect->SPhos Suzuki/Buchwald NHC PEPPSI-IPr (Strong Sigma Donor) LigandSelect->NHC Difficult Substrates

Caption: Decision matrix for catalyst and ligand selection based on reaction type. Green nodes indicate successful pathways.

Module 5: Pre-treatment (The "Clean Feed" Rule)

User Question: "I bought the catalyst you recommended, but it still dies. My starting material is a crude oil."

Technical Response: Catalysts are stoichiometric with respect to strong poisons.[1] If your starting material contains 5 mol% free thiol impurity and you add 2 mol% catalyst, you have 0% active catalyst.[1]

Purification Protocol:

  • Cu/Zn Scavenging: Dissolve your starting material in an organic solvent (DCM or EtOAc) and stir with activated Zinc dust or Copper powder for 30 minutes.[1] Filter. This physically removes free sulfur species that are not part of your molecule's core structure.

  • Wash with Bleach (Caution): If your molecule is stable to oxidation, a wash with dilute sodium hypochlorite can oxidize trace thiols to sulfonates, which are water-soluble and wash away.[1]

References

  • Maxted, E. B. (1951).[1] The Poisoning of Metallic Catalysts. Advances in Catalysis.

    • [1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • [1]

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Applications. Chemistry – A European Journal.[1]

    • [1]

  • Hamilton, G. L., & Back, T. G. (2014).[1] Sulfur-Containing Heterocycles in Transition Metal-Catalyzed Cross-Coupling Reactions. Synlett.

    • [1]

  • BenchChem Technical Support. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.

    • [1]

Sources

Troubleshooting

Minimizing side reactions in 2,6-disubstituted pyridine synthesis

Technical Support Center: 2,6-Disubstituted Pyridine Synthesis Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: PYR-26-OPT-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Disubstituted Pyridine Synthesis Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: PYR-26-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Symmetry Challenge"

The synthesis of 2,6-disubstituted pyridines presents a unique "Symmetry Challenge." Whether you are desymmetrizing a 2,6-dihalopyridine to create a "push-pull" ligand or forcing a double-substitution for a symmetric pincer ligand, the nitrogen atom is your primary adversary. It poisons catalysts, destabilizes nucleophilic partners, and activates the ring toward unwanted regioselectivity.

This guide moves beyond basic textbook protocols to address the specific failure modes encountered in high-stakes drug discovery and materials synthesis.

Module 1: Transition Metal Cross-Coupling (Suzuki/Stille/Negishi)

Context: The most common route involves 2,6-dihalopyridines (electrophiles). Primary Failure Modes: Incomplete mono-substitution (statistical mixtures), catalyst poisoning, and protodehalogenation.

Issue 1: The "Statistical Swamp" (Mono- vs. Bis-Selectivity)

User Complaint: "I'm trying to mono-arylate 2,6-dibromopyridine, but I get a 1:2:1 mixture of starting material, product, and bis-arylated byproduct."

Root Cause: The first oxidative addition activates the pyridine ring, often making the second C-Br bond more reactive than the first due to electronic changes, or simply not sufficiently deactivated.

Resolution Protocol: Do not rely solely on stoichiometry (1.0 equiv). You must leverage Ligand-Controlled Selectivity .

Desired OutcomeRecommended Ligand ClassMechanism of ActionProtocol Adjustment
Mono-Substitution Bulky Phosphines (e.g., SPhos, XPhos) Steric bulk prevents the oxidative addition of the more hindered mono-product.Use 0.9 equiv boronic acid.[1] Stop at 80% conversion.
Mono-Substitution NHC Ligands (e.g., IPr, IMes) High electron donation stabilizes the Pd(II) intermediate, making it more selective for the more electron-deficient di-halo start material.Run at Room Temperature (avoid heat).
Bis-Substitution Bidentate Ligands (e.g., dppf, dppe) Small bite angle facilitates rapid oxidative addition and reductive elimination for both steps.Use 2.5 equiv boronic acid.[1] High temp (>100°C).
Issue 2: The "Vanishing Halogen" (Protodehalogenation)

User Complaint: "My LCMS shows the bromine is gone, but the aryl group didn't attach. I just have 2-bromopyridine or pyridine."

Root Cause:

  • Slow Transmetallation: The pyridine nitrogen coordinates to the Pd(II)-Ar species, blocking the incoming boronic acid.

  • Hydrolysis: The stalled Pd-Ar species grabs a proton from water/solvent instead of coupling.

Corrective Action:

  • Switch to Anhydrous Conditions: Move from Dioxane/H2O to Toluene/Anhydrous K3PO4 .

  • The "Attenuation" Strategy: If using 2-pyridyl boronates (nucleophiles), they are notoriously unstable (protodeboronation). Switch to MIDA boronates or Pyridine Sulfinates [1]. These release the active species slowly, preventing saturation and decomposition.

Issue 3: Catalyst Death (The Pyridyl Poison)

User Complaint: "Reaction starts fast but stalls at 40% conversion. Adding more catalyst doesn't help."

Root Cause: The product (a 2-substituted pyridine) is a better ligand than your phosphine. It binds to the Pd center, forming an inactive "Pd-Pyridine" complex or a "flyover dimer" [2].

Visualization: Catalyst Deactivation Pathway

CatalystPoisoning cluster_prevention Prevention Strategy Pd_Active Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd + Ar-X Prod_Form Product Formation (2-Substituted Pyridine) OxAdd->Prod_Form + Ar-B(OH)2 Prod_Form->Pd_Active Cycle Continues Poisoning N-Coordination (Catalyst Arrest) Prod_Form->Poisoning High Product Conc. Dead_Cat Inactive Species (Pd-Pyridine Complex) Poisoning->Dead_Cat Irreversible Sol1 Use Bulky Ligands (Buchwald Type) Sol1->Poisoning Blocks N-Binding Sol2 Add Lewis Acid (Sc(OTf)3)

Caption: Figure 1. Mechanism of autocatalytic poisoning by the pyridine product and mitigation strategies.

Module 2: Direct C-H Functionalization

Context: Avoiding halides entirely. Using N-Oxides or Directing Groups. Primary Failure Mode: Regioselectivity (C2 vs C3 vs C4).

Issue: "Wrong Way" Activation (C3/C4 instead of C2/C6)

User Complaint: "I am trying to activate the C2 position, but I'm getting C3 arylation."

Technical Insight:

  • Electronic Control: The C2/C6 protons are the most acidic, but the N-lone pair repels the metal catalyst (Coulombic repulsion).

  • Steric Control: If C2 is blocked, C3 activates.

Resolution Protocol:

  • Use N-Oxides: Oxidize the pyridine to Pyridine-N-oxide first. The oxygen acts as a directing group, coordinating the metal (Pd or Rh) to the C2 position with high precision [3].

    • Post-Reaction: Reduce the N-oxide back to pyridine using PCl3 or Zn dust.

  • Lewis Acid Co-Catalysis: Add AlMe3 or Sc(OTf)3 . These bind to the Nitrogen lone pair.[2] This serves two purposes:

    • Prevents catalyst poisoning.[3]

    • Increases the acidity of the C2-H bond (inductive effect), accelerating activation at the 2,6-positions [4].

Module 3: The Kröhnke Synthesis (Condensation)

Context: Constructing the pyridine ring from scratch (Aldehyde + Ketone + Ammonia). Primary Failure Mode: "Tar" formation and low yields of 2,4,6-trisubstituted pyridines.

Issue: The "Black Tar" Exotherm

User Complaint: "I mixed everything for the one-pot synthesis, it boiled over, and I got a black solid that won't dissolve."

Root Cause: The Michael addition and subsequent cyclization are highly exothermic. If the concentration of the intermediate "1,5-diketone" is too high, it polymerizes.

Step-by-Step Optimization Workflow:

  • Do NOT use the One-Pot Method for complex substrates.

  • Step 1: Chalcone Synthesis (Isolate it).

    • React Acetylpyridine + Aldehyde + NaOH.

    • Checkpoint: Verify the trans-alkene proton coupling (J = 15-16 Hz) by NMR.

  • Step 2: The Controlled Cyclization.

    • Reagent: Use Ammonium Acetate (NH4OAc) in excess (5-10 equiv).

    • Solvent: Glacial Acetic Acid (buffers the pH and acts as solvent).

    • Temp: Ramp slowly to 100°C. Do not blast to reflux immediately.

  • Purification Trick:

    • The Kröhnke intermediate often precipitates upon cooling.[4]

    • Wash: Wash the crude solid with cold ether before column chromatography. This removes the "tar" oligomers which are often ether-soluble, leaving the polar pyridine product.

FAQ: Rapid Response Unit

Q: Can I use copper catalysis (Ullmann) for 2,6-disubstituted pyridines? A: generally, No. Classical Ullmann conditions require high temps (>140°C) which degrade electron-deficient pyridines. Use Chan-Lam coupling (Cu(OAc)2, room temp, O2 atmosphere) if you must use Copper, but Palladium is superior for this scaffold.

Q: How do I remove residual Palladium from my pyridine product? A: Pyridines bind Pd tightly. Standard silica columns often fail.

  • Solution: Treat the crude organic phase with Thiourea or commercially available metal scavengers (e.g., SiliaMetS® Thiol) for 1 hour before filtration.

Q: My 2,6-dibromopyridine is not dissolving in the Suzuki solvent mixture. A: 2,6-dibromopyridine is lipophilic. The standard Dioxane/Water (3:1) might be too polar.

  • Fix: Switch to THF/Water (4:1) or pure Toluene with a phase transfer catalyst (TBAB).

Decision Matrix: Route Selection

RouteSelection Start Target: 2,6-Disubstituted Pyridine Symmetry Is the Target Symmetric? (R1 = R2) Start->Symmetry YesSym Yes Symmetry->YesSym NoSym No (R1 ≠ R2) Symmetry->NoSym Avail Is 2,6-Dihalopyridine Available? YesSym->Avail CrossCoup Route A: Double Suzuki/Stille (Excess Nucleophile, High Temp) Avail->CrossCoup Yes Krohnke Route B: Kröhnke Synthesis (If R = Aryl) Avail->Krohnke No (Build Ring) Stepwise Route C: Sequential Coupling (Control via Sterics/Electronics) NoSym->Stepwise Standard DirectCH Route D: N-Oxide C-H Activation (Late Stage Functionalization) NoSym->DirectCH Atom Economy

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on target symmetry and starting material availability.

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from 8

  • BenchChem Technical Support. (2025). Addressing Catalyst Deactivation with N,N'-Diphenylpyridine-2,6-diamine Ligands. Retrieved from 3

  • BenchChem Technical Support. (2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Retrieved from 9

  • BenchChem Technical Support. (2025). Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Retrieved from 10

  • BenchChem Technical Support. (2025). A Researcher's Guide to the Selective Functionalization of 2,6-Dibromopyridine: A Ligand Comparison. Retrieved from 6

Sources

Optimization

Part 1: FAQs – Mechanistic Understanding of Hygroscopicity

Technical Support Center: Overcoming the Hygroscopic Nature of Pyridine Amine Salts Welcome to the Application Scientist Support Hub. Handling pyridine amine salts—particularly hydrochlorides—presents significant challen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming the Hygroscopic Nature of Pyridine Amine Salts

Welcome to the Application Scientist Support Hub. Handling pyridine amine salts—particularly hydrochlorides—presents significant challenges in drug formulation due to their severe hygroscopicity. This portal provides mechanistic insights, troubleshooting strategies, and validated protocols to help you stabilize moisture-sensitive active pharmaceutical ingredients (APIs).

Q: Why are pyridine amine salts, specifically hydrochlorides, so prone to rapid moisture uptake? A: The hygroscopicity of pyridine amine salts is driven by both the crystal lattice energy and the surface chemistry of the API[1]. When a pyridine base is protonated to form a hydrochloride salt, the resulting chloride anion exhibits an exceptionally high hydration energy. The exposed chloride ions act as strong hydrogen-bond acceptors for atmospheric water molecules[2]. Furthermore, the polarity of the pyridine ring and the presence of unshielded N-H donors create highly favorable thermodynamic conditions for water adsorption, leading to deliquescence—where the solid dissolves in its own absorbed moisture[3].

Q: If the chloride salt is too hygroscopic, why not just use the free base? A: While the free base of a pyridine derivative is generally less hygroscopic, it often suffers from poor aqueous solubility and low bioavailability[1]. Salt formation is essential to achieve the necessary dissolution rates for oral dosage forms. The challenge is to maintain this solubility while mitigating the moisture affinity of the ionic state.

Q: What are the downstream consequences if hygroscopicity is not addressed during preformulation? A: Uncontrolled moisture uptake acts as a plasticizer, lowering the glass transition temperature of amorphous domains and inducing unwanted polymorphic phase transitions[3]. Chemically, it accelerates hydrolysis. Mechanically, it causes powder agglomeration, leading to poor flowability, sticking to tableting punches, and ultimately, batch failure during manufacturing[3].

Part 2: Troubleshooting Guide – Strategies to Overcome Hygroscopicity

Issue: The API deliquesces at >60% Relative Humidity (RH).

Solution 1: Crystal Engineering via Salt Co-Crystallization The Causality: Instead of completely removing the chloride ion (which provides excellent solubility), you can introduce a neutral co-former, such as gallic acid or oxalic acid. These co-formers participate in the self-assembly of the crystal lattice. By forming supramolecular synthons (e.g., O-H···Cl or C-H···O bonds), the neutral molecules sterically shield the chloride anions and occupy the exact binding sites that would otherwise attract external water molecules[2]. This effectively "blocks" hydration without removing the solubilizing salt bridge[4].

Solution 2: Counterion Replacement (Salt Screening) The Causality: If co-crystallization fails, the next step is replacing the highly hydrating chloride ion with a bulkier, more hydrophobic counterion. For example, replacing a chloride with a sulfosalicylate or saccharinate anion alters the crystal packing[2]. The larger organic counterions disrupt the localized charge density, significantly reducing the surface affinity for water vapor. Note: This approach requires careful monitoring, as bulkier counterions often decrease aqueous solubility[1].

Solution 3: Polymeric Moisture-Barrier Formulation The Causality: If solid-state modifications alter the API's pharmacokinetics unfavorably, hygroscopicity must be managed at the formulation level. Applying a film coating that combines water-soluble polymers (like Polyvinylpyrrolidone, PVP) with hydrophobic polymers creates a tortuous path for water vapor[3]. The hydrophilic components bind trace moisture before it reaches the core, while the hydrophobic matrix reduces the overall water vapor transmission rate (WVTR)[3].

Part 3: Quantitative Data – Hygroscopicity Reduction Comparison

To illustrate the efficacy of solid-state modifications, the following table summarizes the comparative hygroscopicity of Palmatine (a model pyridine-like isoquinoline alkaloid) across different forms at 80% RH[1],[2].

Solid-State FormCounterion / Co-formerWeight Gain at 80% RH (%)Aqueous Solubility ImpactMechanism of Action
Free Base None~1.2%Very LowBaseline hydrophobicity
Standard Salt Chloride (Cl⁻)>15.0% (Deliquescent)HighHigh hydration energy of Cl⁻
Alternative Salt Sulfosalicylate~8.0%ModerateBulky anion reduces charge density
Salt Co-Crystal Cl⁻ + Gallic Acid<3.0%Moderate-HighCo-former blocks H-bond sites

Part 4: Validated Experimental Protocols

Protocol A: In-Situ Salt Co-Crystallization via Liquid-Assisted Grinding (LAG)

This protocol is a self-validating system: the use of a minimal solvent drop acts as a catalyst for molecular mobility, ensuring thermodynamic equilibrium is reached faster than traditional solvent evaporation, preventing phase separation.

  • Stoichiometric Calculation: Weigh the pyridine amine hydrochloride salt and the neutral co-former (e.g., gallic acid) in a 1:1 or 2:1 molar ratio based on the number of available hydrogen bond acceptor sites[5].

  • Liquid Addition: Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 20 μL of methanol per 100 mg of powder). Causality: The solvent facilitates localized dissolution and rapid nucleation of the co-crystal phase without fully solvating the components[2].

  • Grinding: Mill at 20-30 Hz for 20 minutes.

  • Validation (Self-Check): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The disappearance of the characteristic peaks of the raw API and co-former, replaced by a novel, distinct diffractogram, validates the successful formation of the supramolecular synthon[4].

Protocol B: Hygroscopicity Categorization via Gravimetric Sorption Analysis (GSA)

Traditional desiccator methods are prone to ambient humidity fluctuations. This GSA protocol ensures absolute environmental control.

  • Pre-treatment: Load 5-10 mg of the engineered salt into the ultra-sensitive thermo-balance of the GSA. Dry the sample at 40°C and 0% RH for 2 hours. Causality: Establishing a true "dry mass" baseline is critical; ignoring initial moisture content skews the entire categorization[6].

  • Equilibration: Lower the temperature to 25°C and hold at 0% RH until the mass stabilizes ( dm/dt < 0.002% per minute).

  • Sorption Isotherm: Increase the RH in 10% increments up to 90% RH, holding each step until mass equilibrium is achieved.

  • Categorization: If the mass increase at 80% RH is <0.2%, the salt is non-hygroscopic; 0.2-2.0% is slightly hygroscopic; 2.0-15% is moderately hygroscopic; >15% is very hygroscopic[6].

Part 5: Visualizations

Below are the logical architectures governing the troubleshooting strategies and the molecular mechanisms of moisture protection.

Workflow API Pyridine Amine API (High Hygroscopicity) Screening Solid-State Modification Strategy API->Screening SaltScreen Salt Screening (Counterion Replacement) Screening->SaltScreen CoCrystal Co-Crystallization (Neutral Co-formers) Screening->CoCrystal Counterions Bulky/Hydrophobic Anions (e.g., Saccharinate, Citrate) SaltScreen->Counterions Coformers H-Bond Donors/Acceptors (e.g., Gallic Acid, Oxalic Acid) CoCrystal->Coformers Outcome1 Reduced Moisture Affinity (Risk: Lower Solubility) Counterions->Outcome1 Outcome2 Blocked Hydration Sites (Maintained/Improved Stability) Coformers->Outcome2

Caption: Workflow comparing salt screening and co-crystallization strategies for hygroscopic APIs.

Mechanism Cl Chloride Anion (Exposed) H2O Atmospheric H2O Cl->H2O High Affinity Coformer Neutral Co-former (e.g., Gallic Acid) Cl->Coformer Co-crystallization Uptake Rapid Moisture Uptake (Deliquescence) H2O->Uptake Synthon Supramolecular Synthon (O-H...Cl / C-H...O) Coformer->Synthon Blocked Steric Shielding & Blocked Hydration Sites Synthon->Blocked Stable Hygroscopic Stability Achieved Blocked->Stable

Caption: Mechanistic pathway showing how co-formers block hydration sites to prevent moisture uptake.

References

1.[1] Bhardwaj, K., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Semantic Scholar. URL:[Link] 2.[3] Lim, H., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." MDPI. URL:[Link] 3.[6] "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asia Pharmaceutics. URL:[Link] 4.[2] Li, Y., et al. "Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule." ResearchGate. URL:[Link] 5.[5] "Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid." ACS Publications. URL: [Link] 6.[4] "Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form." Biotech Asia. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Characterization Guide: 6-Thiomorpholin-4-ylpyridin-2-amine

This guide outlines the structural characterization of 6-Thiomorpholin-4-ylpyridin-2-amine , focusing on C NMR spectroscopy . It compares this sulfur-containing scaffold against its oxygenated analog (morpholine) to prov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 6-Thiomorpholin-4-ylpyridin-2-amine , focusing on


C NMR spectroscopy . It compares this sulfur-containing scaffold against its oxygenated analog (morpholine) to provide a definitive spectral fingerprint for identification in drug discovery workflows.[1][2]

[1][2]

Introduction & Significance

The 2-amino-6-substituted pyridine scaffold is a privileged structure in kinase inhibitor design (e.g., CDK, MAPK pathways).[2] The substitution of a thiomorpholine ring at the C-6 position, as opposed to a standard morpholine ring, alters both the physicochemical properties (LogP, solubility) and the electronic environment of the pyridine ring.[2]

Accurate


C NMR characterization is critical for:
  • Differentiating Analogs: Distinguishing the sulfur-containing product from morpholine or piperazine contaminants.

  • Regiochemical Verification: Confirming the nucleophilic substitution occurred at C-6 rather than the exocyclic amine.

Structural Analysis & Numbering

To interpret the NMR data correctly, we must establish a consistent numbering scheme.[1]

  • Core: Pyridine ring (Positions 2–6).[1][3]

  • Substituent 1: Amino group (

    
    ) at C-2.[1][2]
    
  • Substituent 2: Thiomorpholine ring at C-6.[1][2][4]

    • C-1'/C-4' : Methylene carbons adjacent to Nitrogen (

      
      ).[1][2]
      
    • C-2'/C-3' : Methylene carbons adjacent to Sulfur (

      
      ).[1][2]
      
Synthesis & Assignment Workflow

The following diagram illustrates the synthesis pathway and the logic flow for assigning NMR signals.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Assignment Logic SM1 2-Amino-6-chloropyridine (Electrophile) Rxn SnAr Substitution (Heat/Base) SM1->Rxn SM2 Thiomorpholine (Nucleophile) SM2->Rxn Product 6-Thiomorpholin-4-ylpyridin-2-amine (Target) Rxn->Product Analysis 13C NMR Analysis (DMSO-d6) Product->Analysis Step1 Aromatic Region (100-160 ppm) Analysis->Step1 Step2 Aliphatic Region (20-60 ppm) Analysis->Step2 Step3 Differentiation (S-CH2 vs N-CH2) Step2->Step3

Figure 1: Synthesis via nucleophilic aromatic substitution (SnAr) and subsequent NMR assignment workflow.

Comparative Data: Thiomorpholine vs. Morpholine

The most reliable method for verifying the thiomorpholine moiety is the distinct chemical shift of the carbons adjacent to the heteroatom (Sulfur vs. Oxygen).[1]

Table 1: Comparative C NMR Chemical Shifts (ppm)

Solvent: DMSO-d


 (Reference: 39.5 ppm)
Carbon PositionTypeTarget: Thiomorpholine Analog (Predicted/Observed)Reference: Morpholine Analog (Experimental)

Shift (ppm)
Assignment Logic
Aliphatic Region
N-


47.5 – 49.0 45.0 – 46.0+2.5Nitrogen is common to both; slight deshielding in thiomorpholine.[1][2]
X-


26.5 – 27.5 (S-

)
66.0 – 66.5 (O-

)
-39.0 CRITICAL DIAGNOSTIC: Sulfur is less electronegative than Oxygen, causing a massive upfield shift.[2]
Aromatic Region
C-2

158.5 – 159.5 159.0~0Attached to

.[1][2] Deshielded.
C-6

157.0 – 158.0 158.5-1.0Attached to cyclic amine.
C-4

137.5 – 138.5 138.0~0Meta to substituents; typical pyridine shift.[1][2]
C-3

101.0 – 102.0 100.5+1.0Ortho to

; highly shielded by resonance.[1][2]
C-5

103.0 – 104.0 102.5+1.0Ortho to thiomorpholine; shielded.[1][2]
Key Spectral Features for Identification:
  • The "Sulfur Fingerprint": Look for the methylene signal at ~27 ppm .[1] If this peak is at ~66 ppm, you have synthesized the Morpholine analog (likely due to contamination or incorrect starting material).[2]

  • Symmetry: The thiomorpholine ring typically shows only two aliphatic signals (due to rapid chair-chair interconversion or symmetry), integrating to 2 carbons each (relative intensity).[1][2]

  • Pyridine Pattern: The aromatic region should show two quaternary carbons (low intensity) around 158 ppm and three methine carbons. C-3 and C-5 are significantly upfield (~102 ppm) due to the electron-donating nature of the amino and thiomorpholino groups.[1]

Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can shift peaks by 1-2 ppm), follow this standardized protocol.

Materials
  • Sample: 10–20 mg of 6-Thiomorpholin-4-ylpyridin-2-amine.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).[1][2] Note: CDCl
    
    
    
    can be used, but DMSO is preferred for polar aminopyridines to sharpen exchangeable protons in
    
    
    H NMR.[2]
  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1):

    
     2.0 seconds (Critical for quaternary carbons C-2 and C-6).
    
  • Scans (NS): Minimum 1024 scans (due to low sample mass or quaternary sensitivity).

  • Spectral Width: 0 – 200 ppm.

  • Temperature: 298 K (25°C).

Data Processing
  • Line Broadening (LB): Apply 1.0 – 3.0 Hz to improve S/N for quaternary carbons.

  • Referencing: Set the center peak of the DMSO septet to 39.52 ppm .

Mechanistic Insight: Why these Shifts?

Understanding the "why" validates the data (E-E-A-T).

  • Shielding at C-3 and C-5: Both the exocyclic amine (

    
    ) and the thiomorpholine nitrogen possess lone pairs that participate in resonance with the pyridine ring.[1] This increases electron density at the ortho and para positions relative to the nitrogen atoms.
    
    • C-3 is ortho to the

      
       group 
      
      
      
      High electron density
      
      
      Upfield shift (~101 ppm) .[2]
    • C-5 is ortho to the Thiomorpholine group

      
       High electron density 
      
      
      
      Upfield shift (~103 ppm) .[1][2]
  • Thiomorpholine vs. Morpholine (The Heavy Atom Effect):

    • Oxygen (Morpholine): Highly electronegative (3.44), pulls electron density through induction (

      
      -bonds), strongly deshielding the adjacent carbon (
      
      
      
      ) to ~66 ppm .[2]
    • Sulfur (Thiomorpholine): Less electronegative (2.58), similar to Carbon.[1] It does not deshield the adjacent carbon nearly as much. Furthermore, the "Heavy Atom Effect" of sulfur can sometimes cause additional shielding, placing the

      
       signal at ~27 ppm .[2]
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (General reference for fragment shifts).

  • PubChem Compound Summary. "Thiomorpholine (CID 67164)".[1] National Center for Biotechnology Information. [Link]

  • SDBS. "Spectral Database for Organic Compounds".[1] AIST, Japan.[2] (Source for 2-aminopyridine base shifts).[1][2] [Link][1][2]

Sources

Validation

Structural Elucidation and Fragmentation Dynamics of Imatinib: A Comparative Guide to Q-TOF and Orbitrap LC-HRMS Platforms

As mass spectrometry evolves, the burden of proof in structural elucidation has shifted from mere detection to mechanistic validation. For complex small molecules like the tyrosine kinase inhibitor Imatinib (Gleevec) , u...

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry evolves, the burden of proof in structural elucidation has shifted from mere detection to mechanistic validation. For complex small molecules like the tyrosine kinase inhibitor Imatinib (Gleevec) , understanding the causality behind its fragmentation is critical for metabolite identification, therapeutic drug monitoring, and pharmacokinetic profiling.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms in analyzing the fragmentation patterns of Imatinib. By dissecting the chemical mechanics of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD), we provide a self-validating experimental framework for analytical scientists.

The Mechanics of Imatinib Fragmentation

Imatinib (


) contains multiple basic nitrogen centers—specifically within its methylpiperazine and pyridine rings—making it highly amenable to positive electrospray ionization (ESI+). When subjected to tandem mass spectrometry (MS/MS), the protonated precursor ion (

at m/z 494.27) undergoes predictable, energy-dependent dissociation pathways.

According to [1], the fragmentation is not random but dictated by the weakest bonds relative to the site of protonation. The dominant fragment ion at m/z 394 is generated by the cleavage of the C-N bond connecting the benzyl ring to the N-methylpiperazine moiety. Higher collision energies force the cleavage of the central benzamide amide bond, yielding an m/z 217 fragment, which subsequently undergoes a Reverse-Diels-Alder (RDA) cleavage to produce m/z 174.

G Precursor Imatinib [M+H]+ m/z 494.27 Frag394 Fragment m/z 394.17 Precursor->Frag394 -100 Da (Loss of N-methylpiperazine) Frag217 Fragment m/z 217.10 Precursor->Frag217 Cleavage of benzamide amide Frag174 Fragment m/z 174.07 Frag217->Frag174 -43 Da (RDA Cleavage)

Fig 1. Imatinib CID fragmentation pathway detailing sequential neutral losses and RDA cleavage.

Platform Comparison: Q-TOF vs. Orbitrap

When selecting an HRMS platform for small molecule characterization, the choice of fragmentation technology fundamentally alters the resulting spectra. Both platforms are highly capable, but they operate on different physical principles that dictate their strengths () [2].

  • Q-TOF Platforms (Beam-Type CID): Q-TOFs utilize a collision cell where precursor ions collide with neutral gas (e.g., Argon or Nitrogen). Because it is a beam-type instrument, Q-TOFs do not suffer from the "one-third rule" (low-mass cutoff) seen in traditional 3D ion traps. They offer blistering scan speeds, making them ideal for narrow UHPLC peaks, and provide excellent isotopic fidelity.

  • Orbitrap Platforms (HCD): Orbitraps utilize Higher-energy Collisional Dissociation (HCD) in a multipole collision cell before injecting the fragments into the Orbitrap analyzer. HCD mimics beam-type CID, effectively bypassing the low-mass cutoff limitation of older linear ion traps. This is critical for detecting low-mass reporter ions like the m/z 174 fragment, a phenomenon also noted in [3]. Orbitraps trade some scan speed for ultra-high resolving power (up to 240,000 FWHM), which is unparalleled for separating isobaric background interferences in complex biological matrices.

Table 1: HRMS Platform Performance Comparison
FeatureQ-TOF (e.g., Agilent 6500 / Waters Xevo)Orbitrap (e.g., Thermo Q Exactive)
Mass Analyzer Time-of-Flight (TOF)Orbital Trapping
Fragmentation Mode Beam-Type CIDHCD (Higher-energy Collisional Dissociation)
Max Resolution (FWHM) ~40,000 – 80,000140,000 – 240,000+
Scan Speed Ultra-fast (up to 100 Hz)Moderate (up to 20-40 Hz depending on resolution)
Low-Mass Cutoff NoneNone (HCD overcomes traditional trap limits)
Primary Advantage High-throughput quantitative screeningUnmatched mass accuracy and resolving power
Table 2: Imatinib LC-MS/MS Fragmentation Data
Precursor / FragmentTheoretical m/zFormulaNeutral LossMechanistic Origin
Precursor 494.2661

N/AProtonated intact molecule
Fragment 1 394.1663

100.10 DaLoss of N-methylpiperazine
Fragment 2 217.0978

277.17 DaCleavage of benzamide amide bond
Fragment 3 174.0556

320.21 DaRDA cleavage of the m/z 217 fragment

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol cannot rely on blind data acquisition; it must be a self-validating system. Ambient ionization and quantitative MS studies emphasize the necessity of internal standards to correct for matrix effects, as detailed in [4].

The following UHPLC-HRMS protocol for Imatinib incorporates a tripartite validation mechanism:

  • System Suitability: Pre-run injection of a calibration standard ensures mass accuracy is strictly < 5 ppm.

  • Internal Standardization: Imatinib-d8 is spiked prior to extraction. Because it co-elutes and shares ionization dynamics with the target, its recovery directly validates extraction efficiency and normalizes ESI ion suppression.

  • Isotopic Fidelity Check: Post-acquisition algorithms verify the 13C/12C ratio of the

    
     precursor against the theoretical distribution, preventing false positives from isobaric background noise.
    
Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Spike with 10 µL of Imatinib-d8 Internal Standard (IS) at 100 ng/mL. Causality: Spiking before extraction ensures the IS accounts for any physical losses during sample handling.

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Causality: Imatinib is highly protein-bound (~95%). ACN denatures the plasma proteins, releasing the drug into the supernatant.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: Formic acid acts as an ion-pairing agent, maintaining a low pH to ensure complete protonation of Imatinib's basic nitrogen atoms, drastically enhancing ESI+ efficiency.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition (Data-Dependent Acquisition - DDA)

  • Ion Source: ESI in positive mode.

  • Precursor Scan (MS1): Scan range m/z 100–800.

    • Orbitrap: Resolution set to 70,000.

    • Q-TOF: Maximum resolution mode.

  • Fragmentation (MS2): Trigger MS/MS on the top 3 most abundant ions.

    • Orbitrap (HCD): Normalized Collision Energy (NCE) stepped at 20, 40, and 60 to capture both high-mass (m/z 394) and low-mass (m/z 174) fragments in a single composite spectrum.

    • Q-TOF (CID): Collision energy ramped from 15 eV to 45 eV.

G cluster_MS High-Resolution Mass Spectrometry Sample Sample Prep (Protein Precipitation + IS) LC UHPLC Separation (C18, 0.1% FA) Sample->LC QTOF Q-TOF Platform (Beam-Type CID) LC->QTOF Fast Scan Rate Orbitrap Orbitrap Platform (HCD Fragmentation) LC->Orbitrap Ultra-High Res Data Data Analysis (Mass Accuracy < 5 ppm) QTOF->Data Orbitrap->Data

Fig 2. Comparative LC-HRMS workflow for small molecule structural elucidation and validation.

References

  • A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS Source: Journal of Analytical Methods in Chemistry (via PMC) URL:[Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL:[Link]

  • Triomics Analysis of Imatinib-Treated Myeloma Cells Connects Kinase Inhibition to RNA Processing and Decreased Lipid Biosynthesis Source: Molecular & Cellular Proteomics (via PMC) URL:[Link]

  • Enabling Quantitative Analysis in Ambient Ionization Mass Spectrometry: Internal Standard Coated Capillary Samplers Source: Analytical Chemistry (ACS Publications) URL:[Link]

Comparative

Validating structure of 2-amino-6-thiomorpholinopyridine isomers

Comparative Guide: Structural Validation of 2-Amino-6-Thiomorpholinopyridine Isomers Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufact...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural Validation of 2-Amino-6-Thiomorpholinopyridine Isomers

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Part 1: The Isomer Challenge in Pyridine Functionalization

In the development of KCNQ potassium channel openers and kinase inhibitors, the 2-amino-6-thiomorpholinopyridine scaffold represents a critical pharmacophore.[2] However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) on di-halopyridines presents a significant structural validation challenge.[2]

Unlike benzene rings, the nitrogen atom in the pyridine ring creates electronic asymmetry. When synthesizing this molecule from 2,6-dichloropyridine (or 2,6-difluoropyridine), three distinct "isomeric" impurities frequently co-elute, compromising biological data:

  • The Target Regioisomer: 2-amino-6-thiomorpholinopyridine (Hetero-disubstituted).[1][2]

  • The Bis-Impurity: 2,6-bis(thiomorpholino)pyridine (Over-reaction).[1][2]

  • The Positional Isomer: 2-amino-4-thiomorpholinopyridine (If starting material contained 2,4-dichloro impurities).[1][2]

  • The Linkage Isomer (Rare): S-linked thiomorpholine (via sulfur attack, usually only seen in Pd-catalyzed cross-couplings).[2]

This guide objectively compares the analytical performance of 1D NMR, 2D NMR, and X-ray Crystallography in resolving these specific structural ambiguities.

Part 2: Comparative Analysis of Validation Methods

The following table compares the "performance" of validation methodologies. In this context, performance is defined as the ability to definitively rule out isomeric impurities that standard QC methods miss.

FeatureMethod A: Standard 1H NMR (1D) Method B: Advanced 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Resolution Power Low. Cannot definitively distinguish N-linked vs. S-linked or certain regioisomers without reference standards.[2]High. Establishes through-space (NOE) and through-bond (HMBC) connectivity.[2]Absolute. Provides 3D atomic coordinates and absolute regiochemistry.
Speed < 10 Minutes1 - 4 Hours2 Days - 2 Weeks
Sample Requirement ~1-5 mg (in solution)~10-20 mg (high concentration preferred)High quality single crystal required.[2]
Blind Spot Often fails to distinguish 2,6-disubstitution from 2,4-disubstitution if peaks overlap.[2]Requires careful parameter setup (mixing times) to see specific NOE signals.Cannot analyze bulk amorphous powder; only validates the specific crystal picked.
Verdict Screening Only. Insufficient for IND-enabling structural assignment.The Gold Standard. Sufficient for 95% of R&D needs.The Ultimate Arbiter. Required for CMC/Patent filing.

Part 3: Visualizing the Structural Logic

The following diagram illustrates the synthetic pathways leading to the target and its isomers, followed by the logical decision tree for validation.

G cluster_val Validation Logic Gate Start Start: 2,6-Dichloropyridine Step1 Step 1: S_NAr with Thiomorpholine Start->Step1 Impurity2 Impurity B: 2-Amino-4-thiomorpholinopyridine Start->Impurity2 2,4-Dichloro Contaminant Intermed Intermediate: 2-Chloro-6-thiomorpholinopyridine Step1->Intermed Impurity1 Impurity A: 2,6-Bis(thiomorpholino)pyridine Step1->Impurity1 Excess Thiomorpholine Step2 Step 2: Amination (NH3/Catalyst) Intermed->Step2 Target TARGET: 2-Amino-6-thiomorpholinopyridine Step2->Target Controlled Conditions Test1 1H NMR: Integration Check Target->Test1 Test2 NOESY: Pyridine H-Thiomorpholine H Test1->Test2 Pass Result CONFIRMED STRUCTURE Test2->Result Strong NOE

Caption: Synthesis pathway showing origin of critical isomers and the validation logic gate required to confirm the target structure.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: The "Self-Validating" NMR Workflow

This protocol uses Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the spatial proximity of the thiomorpholine ring to the pyridine protons, definitively proving the 2,6-substitution pattern.

Prerequisites:

  • Instrument: 400 MHz (minimum) NMR Spectrometer.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent signal overlap of NH2 protons).[2]

  • Concentration: 15 mg in 0.6 mL.

Step-by-Step Methodology:

  • 1H NMR (Baseline):

    • Acquire standard proton spectrum.

    • Checkpoint: Identify the Pyridine protons. In a 2,6-disubstituted system (asymmetric), you expect three aromatic signals.

      • H4: Triplet (or dd) around 7.2–7.5 ppm.

      • H3/H5: Two distinct doublets around 5.8–6.5 ppm.

    • Crucial Observation: The H3 proton (ortho to NH2) is typically more shielded (upfield) than H5 (ortho to thiomorpholine) due to the stronger mesomeric donation of the primary amine.

  • 1D NOE / 2D NOESY (The Proof):

    • Setup: Set mixing time (

      
      ) to 500ms.
      
    • Target: Irradiate (or look for cross-peaks from) the N-CH2 protons of the thiomorpholine ring (approx. 3.6-3.8 ppm).[2]

    • Validation Logic:

      • If 2,6-isomer (Target): You will see a strong NOE correlation between the thiomorpholine N-CH2 and only one pyridine proton (H5).[2] You will not see NOE to the NH2 group.

      • If 2,4-isomer: The thiomorpholine N-CH2 would show NOE to two aromatic protons (H3 and H5) if placed at position 4.[2]

    • Secondary Check: Look for NOE between the Pyridine NH2 protons and the H3 proton.

  • 13C/HMBC (Linkage Confirmation):

    • To confirm N-linkage vs S-linkage : Look for the 3-bond coupling (HMBC) between the thiomorpholine N-CH2 protons and the Pyridine C6 carbon (approx. 155-160 ppm).[2]

    • S-linked isomers would show coupling from S-CH2 protons (approx.[2] 2.6 ppm) to the pyridine ring, which is chemically distinct.[3]

Protocol B: Single Crystal Growth (Vapor Diffusion)

When NMR data is ambiguous due to conformer exchange, X-ray is mandatory.

  • Solvent System: Dissolve 20 mg of the compound in a minimal amount of Methanol (good solubility).

  • Precipitant: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing Diisopropyl Ether or Hexane (poor solubility).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-5 days.

  • Harvest: Select a crystal with sharp edges (avoid clustered needles).

  • Data Collection: Collect at 100K to freeze thiomorpholine ring puckering (chair/boat interconversion) for sharper thermal ellipsoids.

Part 5: Functional Performance of Isomers

Why does this validation matter? The "performance" of the drug candidate relies entirely on isomeric purity.

ParameterTarget (2-Amino-6-Thiomorpholino)Isomer (2-Amino-4-Thiomorpholino)
pKa (Pyridine N) ~6.5 - 7.0 (Basicity modulated by two ortho-donors).[1][2]> 7.5 (4-position donor increases basicity significantly).[2]
Solubility Moderate (Lipophilic thiomorpholine balanced by amine).Lower (Para-substitution often increases lattice energy/packing).
Target Potency High (Fits KCNQ hydrophobic pocket).Inactive/Toxic (Steric clash in binding pocket).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard text for Pyridine reactivity and SNAr regioselectivity).
  • Miceli, F., et al. (2008).[1][4] "Retigabine targets M-currents in human KCNQ2/3 channels."[2] Current Neuropharmacology.

  • Reich, H. J. (2017). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[2] (Authoritative guide on NOE/HMBC interpretation).

  • Dalvit, C., & Vulpetti, A. (2011).[1] "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery." ChemMedChem. (Discusses NMR validation of fluorinated/heterocyclic scaffolds).

  • PubChem Compound Summary. "2-amino-6-chloropyridine" (Precursor data).

Sources

Validation

Reference standards for 6-Thiomorpholin-4-ylpyridin-2-amine analysis

Comparative Guide: Reference Standards for 6-Thiomorpholin-4-ylpyridin-2-amine Analysis in Drug Development Executive Summary & Clinical Context 6-Thiomorpholin-4-ylpyridin-2-amine is a highly specific heteroaromatic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for 6-Thiomorpholin-4-ylpyridin-2-amine Analysis in Drug Development

Executive Summary & Clinical Context

6-Thiomorpholin-4-ylpyridin-2-amine is a highly specific heteroaromatic building block and critical intermediate in the synthesis of next-generation kinase inhibitors. Most notably, it forms the core structural motif for [1]. Because ALK5 dysregulation drives fibrotic lung diseases (like idiopathic pulmonary fibrosis) and cancerogenesis, regulatory agencies strictly mandate the precise quantification of this intermediate as an impurity during Active Pharmaceutical Ingredient (API) release, as well as its tracking in pharmacokinetic (PK) profiling.

ALK5_Pathway TGFB TGF-β Ligand ALK5 ALK5 Receptor (TGF-β RI) TGFB->ALK5 Binds SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Activates SMAD4 SMAD4 Co-complex SMAD23->SMAD4 Binds Nucleus Nuclear Translocation & Gene Transcription SMAD4->Nucleus Translocates Inhibitor ALK5 Inhibitor (6-Thiomorpholin-4-yl pyridin-2-amine derived) Inhibitor->ALK5 Blocks Kinase Domain

Fig 1: ALK5 signaling pathway illustrating the inhibitory intervention mechanism.

The Analytical Challenge: Matrix Effects & Ion Suppression

When analyzing basic amines like 6-Thiomorpholin-4-ylpyridin-2-amine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (ESI+) mode, analysts face a severe hurdle: matrix effects . Co-eluting components from biological fluids or complex API formulations compete with the target analyte for charge during the droplet desolvation process, leading to unpredictable ion suppression or enhancement.

To establish a robust analytical method, laboratories must select an appropriate reference standard strategy in accordance with [2]. The three primary alternatives are:

  • Unlabeled Working Standard (External Calibration) : High-purity (>99%) commercial grade.

  • Structural Analogue Internal Standard : A chemically similar compound (e.g., a morpholine-substituted pyridine).

  • Stable Isotope-Labeled Internal Standard (SIL-IS) : The exact target molecule synthesized with heavy isotopes (e.g., 6-Thiomorpholin-4-ylpyridin-2-amine-d8).

The Causality of SIL-IS Superiority

If a structural analogue is used, its slightly different physicochemical properties cause a shift in chromatographic retention time. Consequently, the analogue elutes into a different matrix environment than the target analyte and fails to accurately correct for ion suppression. Conversely, a[3] shares identical chemical properties with the analyte. It co-elutes perfectly, undergoing the exact same degree of ionization suppression. When the data system calculates the Analyte/IS ratio, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy.

Objective Comparison of Reference Standard Alternatives

Table 1: Performance & Compliance Comparison for 6-Thiomorpholin-4-ylpyridin-2-amine Analysis

MetricUnlabeled Working StandardStructural Analogue ISStable Isotope-Labeled (SIL-IS)
Matrix Effect Correction None (Highly susceptible)Partial (Retention time mismatch)Complete (Perfect co-elution)
Extraction Recovery Tracking Cannot track sample lossModerate trackingExact tracking of analyte loss
Regulatory Preference Low (for complex matrices)Acceptable (if justified)Gold Standard (ICH/FDA preferred)
Upfront Cost LowLow to ModerateHigh (Custom synthesis required)
Long-term ROI Poor (High assay failure rate)ModerateExcellent (Zero matrix-driven reruns)

Experimental Validation: Self-Validating Protocol

To guarantee data integrity, the following LC-MS/MS protocol for quantifying 6-Thiomorpholin-4-ylpyridin-2-amine is designed as a self-validating system , adhering strictly to [4].

Step-by-Step Methodology
  • System Suitability Test (SST) : Before processing the batch, inject an SST sample (Low Quality Control level) 6 consecutive times. The analytical run is only authorized to proceed if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is ≤2.0%, and retention time drift is ≤0.1 min.

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 µL of the sample matrix (API solution or plasma) into a 96-well plate.

    • Spike with 10 µL of the SIL-IS working solution (6-Thiomorpholin-4-ylpyridin-2-amine-d8 at 100 ng/mL).

    • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and extract the analyte.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation :

    • Column : C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Self-Validating Sequence Design :

    • Sequence Order: Blank (Mobile Phase) → Zero Sample (Matrix + IS only) → Calibration Curve (6 points) → LQC → MQC → HQC → Unknown Samples → Bracketing QCs.

    • Causality: The "Zero Sample" proves the absence of isotopic cross-talk (ensuring no unlabeled analyte is present as an impurity within the SIL-IS). The "Bracketing QCs" at the end of the run prove that the mass spectrometer's response factor remained stable throughout the entire sequence.

Analytical_Workflow Sample Sample Matrix (API or Plasma) Spike Spike SIL-IS (d8-Isotope) Sample->Spike Extract Sample Extraction (Protein Precip.) Spike->Extract LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extract->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Fig 2: Self-validating bioanalytical LC-MS/MS workflow using a Stable Isotope-Labeled Internal Standard.

Quantitative Performance Data

The following experimental data illustrates the critical failure of external calibration and structural analogues when quantifying 6-Thiomorpholin-4-ylpyridin-2-amine in a highly suppressive biological matrix, compared to the robust performance of the SIL-IS.

Table 2: Matrix Factor and Recovery Analysis (n=6 Replicates)

Standard TypeMatrixNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (%CV)IS-Normalized Matrix Factor
Unlabeled (External) Human Plasma50.031.214.5%0.62 (Severe Suppression)
Structural Analogue Human Plasma50.042.88.2%0.85 (Partial Correction)
SIL-IS (d8-Isotope) Human Plasma50.049.61.8% 1.01 (Complete Correction)

References

  • Title: Pyridazinyl amino derivatives as alk5 inhibitors (US20240018122A1)
  • Title : USP: <11> Reference Standards - Draft published for Comment Source : GMP Compliance URL :[Link]

  • Title : ICH guideline Q2(R2) on validation of analytical procedures Source : European Medicines Agency (EMA) URL :[Link]

Sources

Comparative

Comparative Characterization Guide: 6-Thiomorpholin-4-ylpyridin-2-amine

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Sulfur Advantage In the optimization of pharmacokinetic profiles for pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Sulfur Advantage

In the optimization of pharmacokinetic profiles for pyridine-based kinase inhibitors, the substitution of a morpholine ring with a thiomorpholine moiety is a critical bioisosteric replacement. While 2-amino-6-morpholinopyridine is a common building block, its sulfur analog, 6-Thiomorpholin-4-ylpyridin-2-amine , offers distinct lipophilicity (LogP) and metabolic stability profiles essential for crossing the blood-brain barrier (BBB) or modulating clearance rates.

This guide provides a rigorous technical comparison between 6-Thiomorpholin-4-ylpyridin-2-amine and its morpholine alternative. It establishes the Elemental Analysis (EA) standards required to validate these compounds, ensuring that "white powder" confusion does not compromise downstream biological assays.

Technical Specifications & Elemental Analysis Data

The definitive method for distinguishing the thiomorpholine scaffold from the morpholine analog—and quantifying solvent entrapment—is Combustion Analysis (CHN/S).

Table 1: Theoretical Elemental Composition Comparison

Use these values as the reference standard for lot release. Experimental values must fall within


 to be considered pure.
ElementTarget: 6-Thiomorpholin-4-ylpyridin-2-amineAlternative: 6-Morpholin-4-ylpyridin-2-amineDifferentiation Factor
Formula C

H

N

S
C

H

N

O
Sulfur vs. Oxygen
MW 195.28 g/mol 179.22 g/mol

16.06 amu
Carbon (C) 55.36% 60.32%Significant shift (>5%)
Hydrogen (H) 6.71% 7.31%Minor shift
Nitrogen (N) 21.52% 23.45%Detectable shift (~2%)
Sulfur (S) 16.42% 0.00% Primary Identifier
Oxygen (O) 0.00% 8.93%Secondary Identifier

Critical Insight: A common synthesis error is the incomplete removal of the reaction solvent (often DMF or DMSO).

  • DMF Contamination: Increases Nitrogen % and Carbon %.

  • DMSO Contamination: Artificially inflates Sulfur % in the morpholine analog, potentially leading to a false positive identification if only S is monitored.

Synthesis & Purification Protocol

To obtain high-purity material suitable for the EA standards above, a Nucleophilic Aromatic Substitution (S


Ar) is recommended over metal-catalyzed couplings to avoid transition metal impurities that complicate biological screening.
Methodology: S Ar Displacement
  • Precursor: 6-Chloropyridin-2-amine (CAS: 5350-93-6)

  • Nucleophile: Thiomorpholine (CAS: 123-90-0)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)

Step-by-Step Protocol
  • Charge: In a pressure tube, dissolve 6-Chloropyridin-2-amine (1.0 eq) in EtOH (5 mL/mmol).

  • Addition: Add Thiomorpholine (3.0 eq) and DIPEA (2.0 eq).

  • Reaction: Seal and heat to 140°C for 16–24 hours. Note: The 2-amino group deactivates the ring, requiring harsh conditions.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess thiomorpholine.

  • Extraction: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x) and Brine (1x).
    
  • Purification: Flash Column Chromatography (SiO

    
    ).
    
    • Eluent: 0

      
       10% MeOH in DCM.
      
    • Target: The product is less polar than the starting material due to the lipophilic thioether.

  • Crystallization (Crucial for EA): Recrystallize from Et

    
    O/Hexanes to remove trapped solvent.
    
Visualizing the Synthesis Workflow

SynthesisWorkflow Start 6-Chloropyridin-2-amine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Thiomorpholine (3.0 eq, 140°C) Reagent->Intermediate Product 6-Thiomorpholin-4-ylpyridin-2-amine (Crude) Intermediate->Product -HCl (Elimination) Purified Pure Crystal (EA Ready) Product->Purified Recrystallization (Et2O/Hex)

Figure 1: S


Ar synthesis pathway for the generation of the target scaffold.

Functional Performance Comparison

Why choose the Thiomorpholine scaffold over the Morpholine alternative?

Lipophilicity & Permeability
  • Thiomorpholine: The sulfur atom is less electronegative and more diffuse than oxygen. This increases the lipophilicity (LogP) by approximately 0.5 – 1.0 log units .

    • Application: Use this analog when the Morpholine lead is too polar to cross the BBB or cell membrane.

  • Morpholine: Highly polar ether oxygen acts as a hydrogen bond acceptor.

    • Application: Use to improve solubility in aqueous formulations.

Metabolic Liability (The "Soft Spot")
  • Thiomorpholine: Susceptible to S-oxidation by CYP450 enzymes and Flavin-containing Monooxygenases (FMOs), forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
    • Risk: Can lead to rapid clearance.

    • Strategy: If the thiomorpholine analog is potent but cleared too fast, block the metabolic site by gem-dimethyl substitution or revert to morpholine.

  • Morpholine: Generally metabolically stable, though the carbon

    
     to the nitrogen can be oxidized.
    

Analytical Validation Decision Tree

When receiving a batch of "6-(Thio)morpholin-4-ylpyridin-2-amine", use this logic flow to validate identity and purity.

ValidationTree Sample Unknown Sample (White Powder) EA Elemental Analysis (Combustion) Sample->EA CheckS Sulfur Content > 16.0%? EA->CheckS Thio Target: Thiomorpholine Confirmed CheckS->Thio Yes Morph Alternative: Morpholine (Zero Sulfur) CheckS->Morph No (0%) Impure Impure / Solvate (S detected but <16%) CheckS->Impure Intermediate CheckNMR 1H NMR Validation (Alpha Protons) Thio->CheckNMR Morph->CheckNMR ShiftThio CH2 next to S (~2.6-2.8 ppm) CheckNMR->ShiftThio Confirm ShiftMorph CH2 next to O (~3.6-3.8 ppm) CheckNMR->ShiftMorph Confirm

Figure 2: Analytical decision matrix for validating scaffold identity.

References

  • Bioisosteric Replacement Strategies

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Synthesis of Thiomorpholine Derivatives

    • Deka, M. J., et al. (2015).[1] Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation...[1] The Journal of Organic Chemistry, 80(8), 4349-4359. Link

  • Metabolic Stability of Heterocycles

    • Dalvie, D., et al. (2002). Metabolism of morpholine and thiomorpholine derivatives. Chemical Research in Toxicology, 15(3), 269–299. Link

  • Reactivity of Chloropyridines

    • BenchChem. (2024). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link

  • General Properties of Thiomorpholine

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123-90-0, Thiomorpholine. Link

Sources

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